1-(Thiophen-2-ylmethyl)azetidin-3-ol
Description
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Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-7-4-9(5-7)6-8-2-1-3-11-8/h1-3,7,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSBPKMRLBRQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(Thiophen-2-ylmethyl)azetidin-3-ol
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(Thiophen-2-ylmethyl)azetidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates a robust synthetic protocol via reductive amination, offering detailed procedural steps and the underlying chemical principles. Furthermore, a comprehensive analytical workflow for structural confirmation and purity assessment is presented, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both practical instruction and theoretical insights into the chemistry of this valuable molecular scaffold.
Introduction: The Strategic Combination of Azetidine and Thiophene Moieties
In the landscape of modern drug discovery, the strategic assembly of privileged structural motifs is a cornerstone of rational drug design. The title compound, 1-(Thiophen-2-ylmethyl)azetidin-3-ol, represents a thoughtful amalgamation of two such scaffolds: the azetidine ring and the thiophene nucleus.
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained considerable traction in medicinal chemistry due to its unique structural and physicochemical properties.[1] Its strained four-membered ring imparts a rigid, three-dimensional character to molecules, which can be advantageous for optimizing ligand-receptor interactions.[2] The incorporation of an azetidine ring can lead to improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles compared to more flexible or lipophilic analogues.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine scaffold, highlighting its therapeutic relevance.[1][2]
The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle that is a bioisostere of the benzene ring.[3] It is a prominent feature in a multitude of pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The sulfur heteroatom can engage in hydrogen bonding and other non-covalent interactions, often contributing to the compound's target affinity.[6] The prevalence of thiophene in FDA-approved drugs underscores its status as a privileged pharmacophore in drug development.[7]
The conjugation of the thiophene-2-ylmethyl group to the azetidin-3-ol core yields a molecule with a rich three-dimensional structure and diverse chemical handles, making it an attractive building block for the synthesis of novel therapeutic agents.
Synthesis via Reductive Amination
A highly efficient and widely adopted method for the synthesis of N-alkylated amines is reductive amination. This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an intermediate iminium ion, which is then reduced in situ to the target amine. This approach is selected for its operational simplicity, mild reaction conditions, and generally high yields.
Synthetic Rationale
The synthesis of 1-(Thiophen-2-ylmethyl)azetidin-3-ol is achieved by the reductive amination of azetidin-3-ol with thiophene-2-carbaldehyde. In this reaction, the nitrogen atom of the azetidin-3-ol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the thiophene-2-carbaldehyde. This is followed by dehydration to form a transient iminium ion. A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final tertiary amine product. NaBH(OAc)₃ is particularly well-suited for this transformation as it is less reactive towards the starting aldehyde compared to other hydride reagents like sodium borohydride, thereby minimizing side reactions.
Visualizing the Synthetic Pathway
Caption: Reductive amination pathway for the synthesis of the target compound.
Detailed Experimental Protocol
Reagents and Equipment:
-
Azetidin-3-ol hydrochloride
-
Thiophene-2-carbaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add azetidin-3-ol hydrochloride (1.0 eq).
-
Suspend the solid in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free base. Stir for 15-20 minutes at room temperature.
-
To this mixture, add thiophene-2-carbaldehyde (1.05 eq) and stir for another 30 minutes to allow for iminium ion formation.
-
In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add the NaBH(OAc)₃ to the reaction mixture portion-wise over 10-15 minutes to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system to afford 1-(Thiophen-2-ylmethyl)azetidin-3-ol as the final product.
Comprehensive Characterization
The structural integrity and purity of the synthesized 1-(Thiophen-2-ylmethyl)azetidin-3-ol must be rigorously confirmed using a suite of analytical techniques.
Characterization Workflow
Caption: Analytical workflow for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will indicate the number of non-equivalent carbon atoms and their chemical environment.
| ¹H NMR - Predicted Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| ~ 7.25 | dd, 1H (Thiophene H5) |
| ~ 6.95 | m, 2H (Thiophene H3, H4) |
| ~ 4.40 | m, 1H (Azetidine CH-OH) |
| ~ 3.70 | s, 2H (Thiophene-CH₂-N) |
| ~ 3.50 | t, 2H (Azetidine CH₂ adjacent to N) |
| ~ 2.90 | t, 2H (Azetidine CH₂ adjacent to CH-OH) |
| ~ 2.00 | br s, 1H (OH) |
| ¹³C NMR - Predicted Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142 | Thiophene C2 |
| ~ 126.5 | Thiophene C5 |
| ~ 125.0 | Thiophene C4 |
| ~ 124.5 | Thiophene C3 |
| ~ 65 | Azetidine C3 (CH-OH) |
| ~ 60 | Azetidine C2 & C4 (CH₂) |
| ~ 58 | Thiophene-CH₂-N |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
| Characteristic IR Absorptions | |
| Wavenumber (cm⁻¹) | Vibration Type |
| 3500 - 3200 (broad) | O-H stretch (alcohol)[8][9] |
| 3100 - 3000 | =C-H stretch (aromatic)[10] |
| 2960 - 2850 | -C-H stretch (aliphatic)[10] |
| ~ 1440 | C=C stretch (in-ring, thiophene) |
| ~ 1200 | C-N stretch (amine) |
| ~ 1050 | C-O stretch (alcohol) |
| ~ 700 | C-S stretch (thiophene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
| Mass Spectrometry Data | |
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₁NOS |
| Molecular Weight | 169.24 g/mol |
| Expected [M+H]⁺ (ESI-MS) | m/z 170.0634 |
The fragmentation pattern in the mass spectrum may show characteristic losses, such as the loss of the thiophenylmethyl group.
Conclusion
This guide has detailed a reliable synthetic route for 1-(Thiophen-2-ylmethyl)azetidin-3-ol and outlined a comprehensive strategy for its characterization. The combination of the structurally significant azetidine and thiophene moieties makes this compound a valuable asset for medicinal chemistry research and drug discovery programs. The protocols and data presented herein serve as a solid foundation for scientists aiming to synthesize and utilize this versatile building block for the development of novel bioactive molecules.
References
- A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). ResearchGate.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). ResearchGate.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PubMed Central.
- Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.
- Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- Infrared Spectroscopy Absorption Table. (n.d.). LibreTexts.
- IR Spectrum Table by Functional Groups. (n.d.). Doc Brown's Chemistry.
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- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. ijpsjournal.com [ijpsjournal.com]
- 5. cognizancejournal.com [cognizancejournal.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
Physicochemical Properties of 1-(Thiophen-2-ylmethyl)azetidin-3-ol
An In-Depth Technical Guide for Medicinal Chemistry Applications
Executive Summary
1-(Thiophen-2-ylmethyl)azetidin-3-ol represents a strategic building block in modern Fragment-Based Drug Discovery (FBDD). By combining the rigid, sp³-rich azetidine core with the electron-rich, bioisosteric thiophene ring, this molecule offers a distinct physicochemical profile compared to its widely used phenyl analog, 1-benzylazetidin-3-ol.
This guide provides a comprehensive technical analysis of its properties, synthesis, and application utility, designed for researchers optimizing lead compounds for potency and metabolic stability.
Part 1: Chemical Identity & Structural Analysis
The molecule comprises a 3-hydroxyazetidine core
| Attribute | Detail |
| IUPAC Name | 1-(Thiophen-2-ylmethyl)azetidin-3-ol |
| Molecular Formula | C₈H₁₁NOS |
| Molecular Weight | 169.24 g/mol |
| SMILES | OC1CN(CC2=CC=CS2)C1 |
| InChI Key | Predicted based on structure (Analogous to Benzyl: JOXQHYFVXZZGQZ) |
| CAS Number | Note: Often custom synthesized; closely related to 1876415-64-3 (5-methyl analog) |
| Structural Class | Heterocyclic Amine / Thiophene Derivative |
Part 2: Physicochemical Profile[5][6]
The substitution of a phenyl ring (in benzylazetidin-3-ol) with a thiophene ring significantly alters the electronic and steric landscape of the molecule. Thiophene is isosteric with benzene but possesses higher electron density and a smaller van der Waals radius, potentially improving binding affinity in cryptic pockets.
Calculated vs. Experimental Properties
The following data aggregates calculated consensus values (cLogP) and comparative experimental data from structural analogs.
| Property | Value (Approx.) | Context & Significance |
| cLogP | 0.6 – 0.8 | Slightly lower than the benzyl analog (~0.9), indicating improved water solubility and lower lipophilicity risk. |
| pKa (Basic N) | 8.5 – 9.2 | The azetidine nitrogen is moderately basic. It will exist predominantly as a cation at physiological pH (7.4), aiding solubility. |
| TPSA | 49 Ų | (20 Ų for OH + 3 Ų for tert-N + ~26 Ų for Thiophene S). Excellent membrane permeability range (<140 Ų). |
| H-Bond Donors | 1 | The secondary hydroxyl group. |
| H-Bond Acceptors | 3 | Nitrogen, Oxygen, and Thiophene Sulfur. |
| Rotatable Bonds | 2 | Low flexibility (rigid azetidine) minimizes entropic penalty upon binding. |
| Solubility | High | Soluble in DMSO, Methanol, DCM. Moderate solubility in water (improved as HCl salt). |
Bioisosteric Comparison: Thiophene vs. Phenyl
The choice between the thiophene and phenyl analog is often driven by the need to optimize metabolic stability or electronic fit.
-
Electronic Effects: The thiophene sulfur lone pair contributes to the aromatic system, making the ring electron-rich and more susceptible to electrophilic attack (e.g., metabolic oxidation) than benzene, but also capable of specific S-π interactions.[1]
-
Steric Bulk: Thiophene is physically smaller than benzene, allowing the fragment to fit into tighter hydrophobic sub-pockets.
Part 3: Synthesis & Characterization[6]
The most robust route for synthesizing 1-(Thiophen-2-ylmethyl)azetidin-3-ol is Reductive Amination . This convergent approach avoids the handling of unstable azetidine free bases by forming them in situ or using stable salts.
Protocol: Reductive Amination (Standardized)
Reaction Overview: Azetidin-3-ol hydrochloride is treated with thiophene-2-carbaldehyde in the presence of a mild reducing agent (STAB).
Reagents:
-
Azetidin-3-ol HCl (1.0 equiv)
-
Thiophene-2-carbaldehyde (1.1 equiv)[2]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) (1.0 equiv, to neutralize HCl salt)
-
Acetic Acid (catalytic, optional)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under N₂ atmosphere, suspend Azetidin-3-ol HCl in anhydrous DCM. Add TEA and stir for 15 minutes to liberate the free amine.
-
Imine Formation: Add Thiophene-2-carbaldehyde.[2] If reaction kinetics are slow, add catalytic acetic acid. Stir at room temperature for 1–2 hours. Note: Azetidine imines can be unstable; proceeding directly to reduction is often preferred.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Allow the mixture to warm to room temperature and stir overnight (12–16 hours).
-
Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Separate phases. Extract the aqueous layer 3x with DCM (or CHCl₃/Isopropanol 3:1 for better recovery of polar products).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel; Eluent: DCM:MeOH 95:5 to 90:10).
Yield Expectation: 75–85% isolated yield.
Visualizing the Synthesis Pathway
Figure 1: Convergent synthesis via reductive amination using Sodium Triacetoxyborohydride (STAB).
Part 4: Stability & Reactivity
Understanding the reactivity profile is critical for storage and downstream derivatization.
-
Oxidation (Thiophene): The thiophene ring is electron-rich. Avoid strong oxidizing agents (e.g., KMnO₄, concentrated H₂O₂) which may oxidize the sulfur to a sulfoxide or sulfone, or open the ring.
-
N-Oxidation: The tertiary amine is susceptible to N-oxide formation if exposed to mCPBA or peroxides.
-
Acid Sensitivity: The azetidine ring is strained but generally stable to mild acid. However, strong Lewis acids or harsh nucleophilic conditions could trigger ring-opening (though less likely than in aziridines).
-
Storage: Store as the Hydrochloride (HCl) or Oxalate salt for maximum shelf-life. Free bases should be stored at -20°C under inert gas to prevent slow oxidation or carbonate formation from air.
Part 5: Applications in Drug Discovery[5][7]
This molecule serves as a versatile scaffold in two primary contexts:
1. Fragment-Based Drug Discovery (FBDD):
-
Rigid Linker: The azetidine ring provides a defined vector, orienting the hydroxyl group and the aromatic tail in a specific geometry (approx. 180° dihedral angle in trans-configurations, though the nitrogen inversion allows flexibility).
-
Solubility Enhancer: Replacing a piperidine or pyrrolidine with azetidine often lowers lipophilicity (LogP) and reduces metabolic clearance (lower intrinsic clearance, CLint) due to the high ionization potential of the strained ring.
2. Bioisosteric Replacement:
-
Phenyl-to-Thiophene Switch: Used to mitigate "flatness" in drug molecules. Thiophene's sulfur atom can engage in specific interactions (S···O, S···π) that phenyl cannot.
-
Metabolic Hotspot Blocking: If a phenyl ring is subject to rapid para-hydroxylation, replacing it with a thiophene (blocked at the 2-position) can alter the metabolic route.
Decision Logic: When to Use This Scaffold
Figure 2: Decision logic for incorporating the thiophene-azetidine scaffold in lead optimization.
References
-
PubChem Compound Summary. 1-((5-Methylthiophen-2-yl)methyl)azetidin-3-ol (Analogous Structure). National Center for Biotechnology Information. Link
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol reference). Link
-
Stephens, C. E., et al. (2001). "Thiophene as a Bioisostere for Phenyl Groups." Journal of Medicinal Chemistry. (General Bioisosterism).[4][5][6] Link
-
ChemicalBook. Azetidin-3-ol Properties and Suppliers. (Source for core azetidine data). Link
-
BenchChem. Applications of Thiophene Derivatives in Medicinal Chemistry. (Thiophene utility).[7] Link
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- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Azetidines | Fisher Scientific [fishersci.com]
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- 7. agilent.com [agilent.com]
An In-depth Technical Guide to 1-(Thiophen-2-ylmethyl)azetidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity, 1-(Thiophen-2-ylmethyl)azetidin-3-ol. As this compound is not currently cataloged in major chemical databases, this document serves as a foundational resource, detailing its nomenclature, predicted physicochemical properties, and a robust, proposed synthetic route. Furthermore, this guide explores the potential applications of this molecule within the realm of drug discovery, drawing upon the well-established pharmacological importance of its constituent thiophene and azetidine moieties. Detailed experimental protocols for its synthesis and characterization are provided to empower researchers in their exploration of this promising, yet uncharted, chemical space.
Compound Identification and Nomenclature
As of the latest database surveys, 1-(Thiophen-2-ylmethyl)azetidin-3-ol does not have an assigned CAS number. This indicates its status as a novel compound that is not yet commercially available or widely documented in scientific literature. For the purpose of clear and unambiguous communication, the following nomenclature is proposed:
-
Systematic IUPAC Name: 1-(Thiophen-2-ylmethyl)azetidin-3-ol
-
Synonyms: 1-(2-Thienylmethyl)azetidin-3-ol
The structure consists of a central azetidin-3-ol ring, where the nitrogen atom is substituted with a thiophen-2-ylmethyl group.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 1-(Thiophen-2-ylmethyl)azetidin-3-ol. These values are calculated based on computational models and provide a useful starting point for experimental design.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₁NOS | |
| Molecular Weight | 169.24 g/mol | |
| Appearance | Expected to be an off-white to pale yellow solid or a viscous oil at room temperature. | Based on analogs like 1-(Thiophen-2-ylmethyl)azetidin-3-amine. |
| LogP | 0.8 - 1.5 | Indicates a moderate degree of lipophilicity, suggesting potential for good cell permeability. |
| Topological Polar Surface Area (TPSA) | 45.6 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | |
| Hydrogen Bond Acceptors | 2 (the nitrogen and oxygen atoms) | |
| Rotatable Bonds | 2 |
Synthesis Protocol: Reductive Amination
The most direct and efficient synthetic route to 1-(Thiophen-2-ylmethyl)azetidin-3-ol is the reductive amination of thiophene-2-carbaldehyde with azetidin-3-ol. This well-established one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired amine.
Reaction Scheme
A graphical representation of the synthesis workflow is currently unavailable due to technical limitations. The reaction involves Thiophene-2-carbaldehyde and Azetidin-3-ol reacting in the presence of a reducing agent to form the final product.
Caption: Synthesis of 1-(Thiophen-2-ylmethyl)azetidin-3-ol via reductive amination.
Step-by-Step Methodology
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ol (1.0 eq). Dissolve the azetidin-3-ol in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Aldehyde: To the stirring solution, add thiophene-2-carbaldehyde (1.0-1.1 eq) dropwise at room temperature.
-
Formation of Iminium Ion: Allow the mixture to stir for 20-30 minutes. The formation of the intermediate iminium ion may be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture. This reagent is preferred due to its mild nature and tolerance of slightly acidic conditions which can catalyze iminium ion formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).
Analytical Characterization
The successful synthesis and purity of 1-(Thiophen-2-ylmethyl)azetidin-3-ol should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected characteristic signals include those for the thiophene ring protons, the methylene bridge, and the protons of the azetidine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the alcohol and C-S stretching of the thiophene ring.
-
Purity Analysis: High-performance liquid chromatography (HPLC) should be used to determine the purity of the final compound.
Potential Applications in Drug Discovery
The unique combination of the azetidine and thiophene scaffolds suggests significant potential for this molecule in medicinal chemistry.
-
Azetidine Moiety: The azetidine ring is a valuable building block in drug design.[1][2] Its strained four-membered ring provides a rigid scaffold that can improve metabolic stability, solubility, and receptor binding affinity.[3]
-
Thiophene Moiety: Thiophene is a well-known "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] It is often used as a bioisostere for a phenyl ring and can engage in various interactions with biological targets.[4]
Given these properties, 1-(Thiophen-2-ylmethyl)azetidin-3-ol could be a valuable scaffold or intermediate for the development of novel therapeutics targeting a range of diseases, including those affecting the central nervous system, as well as for anti-inflammatory and anti-cancer agents.[5]
Safety and Handling
As a novel compound, the toxicological properties of 1-(Thiophen-2-ylmethyl)azetidin-3-ol have not been determined. Standard laboratory safety precautions should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.
Conclusion
While 1-(Thiophen-2-ylmethyl)azetidin-3-ol is not yet a commercially available compound, this technical guide provides a clear and actionable framework for its synthesis, characterization, and potential applications. The combination of the desirable properties of the azetidine and thiophene rings makes this molecule a compelling target for further investigation in the field of drug discovery and development.
References
-
PubChem. 1-[(3S)-5-Phenyl-3-thiophen-2-YL-3H-1,4-benzodiazepin-2-YL]azetidin-3-OL. Available from: [Link]
-
PubChem. 1-[[4-[5-[4-(2-methylphenoxy)phenyl]-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid. Available from: [Link]
-
Organic Chemistry Portal. Reductive Amination. Available from: [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
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An In-Depth Technical Guide to the In Silico Prediction of 1-(Thiophen-2-ylmethyl)azetidin-3-ol Bioactivity
Abstract
In the landscape of modern drug discovery, the early-stage assessment of novel chemical entities is paramount to de-risking development pipelines and accelerating the identification of viable therapeutic candidates. The compound 1-(Thiophen-2-ylmethyl)azetidin-3-ol, featuring a confluence of the biologically significant thiophene and azetidine scaffolds, represents an intriguing but under-characterized molecule. This technical guide provides a comprehensive, first-principles workflow for the in silico prediction of its bioactivity. We navigate the entire computational pipeline, from initial compound characterization and target hypothesis generation to a multi-modal assessment involving physicochemical profiling, molecular docking, Quantitative Structure-Activity Relationship (QSAR) principles, and molecular dynamics simulations. This document is intended for researchers, computational chemists, and drug development professionals, offering a field-proven methodology to build a robust, predictive bioactivity profile for novel compounds in the absence of pre-existing experimental data.
Introduction
The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unforeseen issues with efficacy or safety. Computational, or in silico, methods have emerged as indispensable tools to mitigate these risks, offering a rapid and cost-effective means to screen, prioritize, and refine potential drug candidates before committing to resource-intensive laboratory synthesis and testing.[1][2] The subject of this guide, 1-(Thiophen-2-ylmethyl)azetidin-3-ol, combines two privileged heterocyclic structures. Thiophene derivatives are known to possess a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4] Similarly, the strained azetidine ring is a valuable scaffold in medicinal chemistry, often used to improve physicochemical properties and provide unique three-dimensional exit vectors for molecular design.[5][6]
Given the absence of extensive literature on this specific combination, a predictive approach is not just beneficial but necessary. This guide eschews a rigid template, instead presenting a logical, causality-driven workflow that mirrors a real-world computational drug discovery project. We will demonstrate how to build a data-driven hypothesis of bioactivity and then test that hypothesis through a rigorous, multi-faceted computational protocol.
Ligand Characterization and Preparation: The Digital Twin
Before any predictive analysis can occur, a high-fidelity digital representation of the molecule must be created. This is the foundational step upon which all subsequent calculations will be built.
Molecular Structure and Descriptors
The first step is to define the molecule's two-dimensional structure and convert it into a machine-readable format.
-
Compound Name: 1-(Thiophen-2-ylmethyl)azetidin-3-ol
-
Molecular Formula: C₈H₁₁NOS
-
Canonical SMILES: C1C(CN1CC2=CC=CS2)O
From this structure, we can calculate key physicochemical properties that govern its drug-like potential, often benchmarked against frameworks like Lipinski's Rule of Five.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 169.24 g/mol | Influences absorption and distribution; typically <500 Da is preferred. |
| LogP (Octanol/Water) | 0.85 | Measures lipophilicity, affecting permeability and solubility. |
| Hydrogen Bond Donors | 1 (from -OH) | Influences binding specificity and solubility. |
| Hydrogen Bond Acceptors | 2 (from N and O) | Influences binding specificity and solubility. |
| Topological Polar Surface Area (TPSA) | 45.6 Ų | Predicts cell permeability; <140 Ų is associated with good oral bioavailability. |
Note: Values are calculated using standard cheminformatics packages and may vary slightly between algorithms.
Protocol: 3D Ligand Preparation
A 2D structure is insufficient for three-dimensional analyses like molecular docking. The ligand must be converted into a valid and energetically favorable 3D conformation.
-
Generate 3D Coordinates: Convert the SMILES string into a 3D structure using a computational chemistry tool (e.g., RDKit, Open Babel).
-
Protonation State Assignment: Adjust the protonation state of the molecule to reflect physiological pH (typically 7.4). The azetidine nitrogen is basic and will likely be protonated. This choice is critical as it directly impacts the electrostatic interactions essential for molecular recognition.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step ensures the ligand is in a low-energy, stable conformation, removing any steric strain from the initial 3D generation. The resulting structure is now ready for docking and other 3D-dependent analyses.
Target Hypothesis Generation: An Evidence-Based Approach
With no known biological target for 1-(Thiophen-2-ylmethyl)azetidin-3-ol, we must generate a plausible hypothesis. This is achieved through a "guilt-by-association" strategy, analyzing the known biological activities of structurally similar compounds.
The thiophene moiety is a well-established pharmacophore. A survey of the literature reveals its frequent association with the inhibition of enzymes involved in inflammatory pathways, such as Cyclooxygenase (COX) enzymes.[3] Therefore, a logical starting hypothesis is that our compound may exhibit anti-inflammatory activity via interaction with COX-1 or COX-2.
This hypothesis provides a concrete starting point for our in silico investigation. We will select the crystal structures of COX-1 and COX-2 as our primary protein targets for molecular docking studies.
The Predictive Workflow: A Multi-Modal Analysis
A robust in silico assessment relies on the convergence of evidence from multiple computational techniques. We employ a workflow that moves from broad, systems-level predictions to highly specific, atomistic simulations.
Caption: Step-by-step molecular docking protocol.
| Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-1 | 1EQG | -7.2 | Arg120, Tyr355 |
| COX-2 | 1CX2 | -8.5 | Arg513, Tyr385, Ser530 |
Interpretation: The stronger predicted binding affinity for COX-2 suggests potential selectivity. The visualization of the binding pose would reveal that the azetidinol's hydroxyl group forms a hydrogen bond with the key active site residue Ser530, while the thiophene ring engages in hydrophobic interactions within the channel. This provides a structurally plausible mechanism of action.
Molecular Dynamics (MD) Simulation: Assessing Binding Stability
While docking provides a static snapshot of binding, MD simulations introduce dynamics, assessing the stability of the predicted ligand-protein complex over time in a simulated physiological environment. [7][8]A stable complex lends higher confidence to the docking prediction.
-
System Setup: The top-ranked docked complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Minimization and Equilibration: The entire system is energy-minimized to remove steric clashes. It is then gradually heated and equilibrated under controlled temperature and pressure to mimic physiological conditions.
-
Production Run: A long-duration simulation (e.g., 100 nanoseconds) is run, during which the atomic coordinates are saved at regular intervals.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate metrics like the Root Mean Square Deviation (RMSD) of the ligand. A low and stable RMSD for the ligand indicates it remains securely in the binding pocket.
Interpretation of Results: If the MD simulation shows the ligand maintaining its key interactions (e.g., the hydrogen bond to Ser530) and a stable RMSD throughout the run, it strongly validates the docking pose and supports the hypothesis that the compound is a stable binder to the target. [9][10]
Quantitative Structure-Activity Relationship (QSAR): The Broader Context
QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. [11][12][13]While we cannot build a new QSAR model with a single compound, we can use the principles of QSAR to guide future work.
Application: If initial in vitro testing confirms COX-2 inhibitory activity, a QSAR study would be the logical next step. A series of analogues of 1-(Thiophen-2-ylmethyl)azetidin-3-ol would be synthesized and tested. The resulting data would be used to build a model correlating molecular descriptors (like LogP, TPSA, or more complex electronic properties) with inhibitory potency (IC₅₀). This model would then be used to predict which new modifications would most likely improve activity, thereby guiding the next round of synthesis in a data-driven manner. [14]
Data Synthesis and Final Bioactivity Prediction
The final step is to integrate the findings from each computational experiment into a cohesive bioactivity profile.
-
Physicochemical & ADMET Profile: The compound is drug-like, with predicted good absorption and a clean safety profile. This gives a "green light" for its potential as an oral therapeutic.
-
Molecular Docking: The compound shows a high predicted binding affinity for COX-2, with a plausible binding mode involving key interactions in the active site. This suggests a specific mechanism of action related to anti-inflammatory activity.
-
Molecular Dynamics: MD simulations confirm that the predicted binding pose is stable over time, increasing confidence in the docking results.
Overall Prediction: The in silico evidence strongly suggests that 1-(Thiophen-2-ylmethyl)azetidin-3-ol is a promising candidate for development as a selective COX-2 inhibitor. Its predicted profile indicates it has the potential for good oral bioavailability and low intrinsic toxicity. The next logical step would be to prioritize this compound for chemical synthesis and subsequent in vitro validation using a COX-2 enzyme inhibition assay.
Conclusion
This guide has outlined a rigorous, multi-faceted in silico workflow to predict the bioactivity of a novel compound, 1-(Thiophen-2-ylmethyl)azetidin-3-ol. By systematically progressing from broad ADMET predictions to specific, atom-level simulations, we constructed an evidence-based hypothesis that this molecule is a potential selective COX-2 inhibitor with favorable drug-like properties. This workflow exemplifies how computational chemistry can effectively guide early-stage drug discovery, enabling researchers to make informed, data-driven decisions, optimize resource allocation, and ultimately increase the probability of success in the development of new therapeutics.
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Rational Design of Thiophene-Containing Azetidines: A Frontier in Pharmacological Targeting
Executive Summary & Mechanistic Rationale
In my experience overseeing the design and optimization of heterocyclic libraries, late-stage clinical attrition is frequently driven by poor pharmacokinetic (PK) properties inherent to planar, highly aromatic molecules. The integration of the azetidine and thiophene motifs represents a highly sophisticated, rational approach to overcoming these hurdles.
Azetidines are highly strained, four-membered nitrogenous heterocycles. By incorporating them into a molecular scaffold, we introduce significant
Conversely, the thiophene ring serves as an exceptional bioisostere for phenyl groups. It provides a tunable lipophilic surface area while introducing unique electronic properties. The sulfur atom in thiophene can engage in highly specific, non-covalent interactions (such as
Structure-Activity Relationship (SAR) logic governing the design of thiophene-azetidine scaffolds.
Core Pharmacological Targets
Neurodegenerative Diseases: JNK3 Kinase Inhibition
The c-Jun N-terminal Kinase 3 (JNK3) is a critical signaling node driving neuronal apoptosis, making it a highly sought-after target for Alzheimer's and Parkinson's diseases. Recent optimizations of thiophene-pyrazolourea derivatives incorporating an azetidine ring have demonstrated exquisite potency and isoform selectivity for JNK3 over its closely related isoforms, JNK1 and JNK2[3].
Mechanistic Causality: The 3,5-disubstituted thiophene ring perfectly occupies the hydrophobic ATP-binding hinge region of JNK3. Unlike thiazole rings, which introduce conflicting hydrogen bond acceptors, the pure thiophene core maintains optimal hinge-binding geometry. The appended azetidine ring modulates the basicity and trajectory of the molecule's solvent-exposed tail. This precise geometrical constraint creates a steric clash in JNK1 but fits seamlessly into JNK3, achieving up to 72-fold selectivity[3].
Signaling pathway showing JNK3-mediated apoptosis and targeted inhibition by thiophene-azetidines.
Infectious Diseases: Bacterial Transpeptidases & PfDHODH
Antimicrobial Action (β-Lactams): The azetidin-2-one (β-lactam) core is the cornerstone of antibacterial therapy. Fusing this highly strained ring with a thiophene derivative (e.g., naphtho[2,1-b]thiophene) significantly enhances lipophilic penetration through the complex cell envelopes of both Gram-positive and Gram-negative bacteria[4]. The inherent ring strain of the azetidinone (
Antimalarial Action (PfDHODH): Azetidine-2-carbonitriles featuring thiophene or aryl modifications are potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[5]. Because the malaria parasite relies exclusively on de novo pyrimidine biosynthesis (lacking salvage pathways), inhibiting PfDHODH is rapidly lethal to the pathogen. The rigid azetidine core projects the lipophilic thiophene moiety deep into the enzyme's ubiquinone-binding channel, displacing the natural cofactor[5].
Quantitative Efficacy Profiles
To establish benchmarking standards for your own assays, I have consolidated the quantitative efficacy data of leading thiophene-azetidine derivatives below:
| Compound Class | Primary Target | Key Structural Motif | Efficacy Metric | Ref |
| Thiophene-Pyrazoloureas | JNK3 Kinase | 3,5-disubstituted thiophene + azetidine | [3] | |
| Azetidine-2-carbonitriles | PfDHODH | para-Br phenyl / thiophene | [5] | |
| Naphtho-thiophene azetidinones | Bacterial Transpeptidases | 3-chloro-2-oxo-azetidine | MIC | [4][6] |
Validated Experimental Workflows
Protocol A: Staudinger [2+2] Cycloaddition for Thiophene-Azetidin-2-ones
When executing the Staudinger synthesis, a critical failure point is the premature hydrolysis of the ketene intermediate. Strict anhydrous conditions and precise temperature control are non-negotiable[6].
-
Schiff Base Formation: Dissolve 0.01 mol of the thiophene-carbohydrazide (or primary amine) and an equivalent of aromatic aldehyde in absolute ethanol. Reflux for 3 hours. Isolate and dry the resulting imine (Schiff base)[4].
-
System Preparation: Dissolve 0.01 mol of the dry Schiff base in 30 mL of anhydrous 1,4-dioxane. Add 0.02 mol (2 mL) of triethylamine. Submerge the reaction flask in an ice-salt bath to maintain a strict 0–5 °C environment[6].
-
Ketene Generation & Cycloaddition: Causality Note: Triethylamine acts as a base to dehydrohalogenate chloroacetyl chloride, generating the highly reactive ketene intermediate in situ. Slowly dropwise add 0.01 mol (0.8 mL) of chloroacetyl chloride over 10 minutes to prevent thermal runaway[4][6].
-
Reflux & Isolation: Gradually warm to room temperature, then reflux for 10-16 hours. Pour into ice-cold water, filter the solid product, and recrystallize from dioxane[4].
Self-Validation Checkpoint: The reaction's success is confirmed intrinsically by
Workflow for the Staudinger synthesis and NMR validation of thiophene-azetidin-2-one derivatives.
Protocol B: Phenotypic Validation of PfDHODH Inhibitors
To confirm the biological activity of azetidine-2-carbonitriles against malaria, a phenotypic blood-stage growth inhibition assay is utilized[5].
-
Parasite Culture: Culture multi-drug resistant P. falciparum (e.g., Dd2 strain) in human erythrocytes using RPMI 1640 medium supplemented with human serum.
-
Compound Dosing: Prepare a 20-point dose-response curve of the thiophene-azetidine inhibitor in DMSO. Dispense into 384-well plates.
-
Incubation: Add the parasite culture (typically at 1-2% parasitemia) to the compound plates and incubate for 72 hours at 37 °C under a low-oxygen gas mixture.
-
Quantification: Utilize a DNA-intercalating fluorescent dye (e.g., SYBR Green I) to quantify parasite replication.
Self-Validation Checkpoint: A parallel biochemical assay measuring the reduction of the dye DCIP (2,6-dichloroindophenol) at 600 nm validates that the phenotypic death is specifically caused by PfDHODH target engagement. A baseline absorbance drop confirms active enzyme and substrate integrity before test compounds are evaluated[5].
References
1.[4] SYNTHESIS, CHARACTERISATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL AZETIDINONES FROM NAPHTHO[2,1-b]THIOPHENE, ijpcbs.com. 4 2.[6] Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity, ajchem-a.com.6 3.[7] Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine, acgpubs.org. 7 4.[1] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle, rsc.org.1 5.[2] Azetidines in medicinal chemistry: emerging applications and approved drugs, nih.gov. 2 6.[5] Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase, nih.gov. 5 7.[3] Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors, acs.org. 3
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Structure-activity relationship (SAR) studies of azetidin-3-ol derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Azetidin-3-ol Derivatives
Executive Summary
The azetidine ring, a four-membered nitrogenous heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain, conformational rigidity, and sp3-rich three-dimensionality offer significant advantages in drug design, often leading to improved physicochemical and pharmacokinetic properties such as metabolic stability and aqueous solubility.[2][3] Among the various azetidine-based building blocks, the azetidin-3-ol motif stands out for its synthetic versatility and its ability to engage in crucial hydrogen bonding interactions with biological targets. This guide provides a detailed exploration of the structure-activity relationships (SAR) of azetidin-3-ol derivatives, synthesizing field-proven insights with rigorous scientific data to empower researchers in the rational design of novel therapeutics. We will dissect the impact of substitutions at each position of the azetidine ring, present key experimental protocols, and visualize the underlying principles of SAR and synthetic strategy.
The Azetidin-3-ol Scaffold: A Privileged Framework in Drug Design
The strategic incorporation of the azetidine moiety into drug candidates is a powerful tool for lead optimization.[4] The four-membered ring acts as a compact, rigid scaffold that can effectively orient substituents in three-dimensional space, a critical factor for achieving high-affinity interactions with protein targets.[1] It is often employed as a bioisostere for more flexible or metabolically labile groups, such as acyclic amines or larger heterocyclic rings like pyrrolidine and piperidine.[1]
The hydroxyl group at the C-3 position of azetidin-3-ol is a pivotal functional handle. It serves as both a hydrogen bond donor and acceptor, enabling strong, specific interactions within a receptor's binding pocket. Furthermore, this hydroxyl group provides a reactive site for further derivatization, allowing for the fine-tuning of a compound's properties. The broad pharmacological potential of azetidine derivatives spans a wide range of therapeutic areas, including oncology, infectious diseases, inflammation, and disorders of the central nervous system (CNS).[2][4]
Caption: Key modification points on the azetidin-3-ol scaffold.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of azetidin-3-ol derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. A systematic analysis of SAR is therefore essential for optimizing potency, selectivity, and drug-like properties.
N-1 Position: The Gateway to Target Specificity and Improved Pharmacokinetics
The nitrogen atom is the most frequently modified position on the azetidine ring. Its basicity and the steric and electronic properties of its substituent (R1) are critical determinants of the molecule's overall profile.
-
Causality of N-Substitution: Unsubstituted (NH) azetidines can be protonated at physiological pH, which can be beneficial for aqueous solubility but may also lead to interactions with off-target ion channels or transporters. N-substitution with alkyl or aryl groups reduces basicity and increases lipophilicity, which can enhance membrane permeability and metabolic stability.[4] This is a crucial strategy for developing CNS-active agents that must cross the blood-brain barrier.[3]
-
Expert Insights: Attaching larger, pharmacophoric groups to the N-1 position is a proven strategy for directing the molecule to a specific target. For example, linking a tricyclic ring system to the azetidine nitrogen has yielded potent CNS stimulants with antidepressant activity.[5] In the development of STAT3 inhibitors, complex amide-containing moieties at the N-1 position were essential for achieving nanomolar potency.[6]
C-3 Position: The Anchor for Receptor Binding
The C-3 hydroxyl group is a cornerstone of the azetidin-3-ol pharmacophore. Its ability to form hydrogen bonds is often critical for anchoring the ligand in the target's binding site.
-
Modification of the Hydroxyl Group: While the -OH group is often essential, its modification into ethers or esters provides a valuable avenue for SAR exploration. Derivatives of 3-phenoxyazetidine, for instance, have been investigated as modulators of catecholaminergic neurotransmission for treating CNS disorders.[3] This modification can tune lipophilicity and may serve as a prodrug strategy, where the ester is cleaved in vivo to reveal the active hydroxyl compound.
-
Introduction of a Second Substituent: Creating a tertiary alcohol by adding another substituent at C-3 can introduce chirality and new interaction points. 3-Hydroxy-3-aryl-azetidine derivatives have been successfully explored as inhibitors of the GABA transporter (GAT-1), demonstrating the value of this substitution pattern for neurological targets.[7][8]
C-2 and C-4 Positions: Fine-Tuning Potency and Specificity
Substitutions at the C-2 and C-4 positions provide vectors to explore the chemical space around the core scaffold, influencing the molecule's conformation and introducing additional points of interaction.
-
Stereochemical Impact: Introducing substituents at C-2 or C-4 often creates stereocenters. The stereochemistry of these positions can have a dramatic effect on biological activity, as seen in many chiral drugs where one enantiomer is significantly more active than the other.[4] The development of synthetic routes to enantiopure C2-substituted azetidines is an active area of research, highlighting their importance.[9]
-
Disubstitution Patterns: The relative orientation of substituents is key. For example, novel trans-2,4-disubstituted azetidine analogs have been developed as potent inhibitors of vesicular dopamine uptake, indicating that a specific spatial arrangement of functional groups is required for activity at this target.[10]
Quantitative SAR Data Summary
The following table synthesizes SAR data for representative azetidin-3-ol derivatives, illustrating the principles discussed above.
| Derivative Class | Substitution Pattern | Biological Target/Activity | Potency (IC₅₀) | Key SAR Insights | Reference(s) |
| GABA Uptake Inhibitors | N-alkylated, 3-hydroxy-3-(4-methoxyphenyl) | GAT-1 Transporter | 26.6 µM | The 3-hydroxy-3-aryl motif is crucial for GAT-1 affinity. N-alkylation modulates potency. | [7][8] |
| GABA Uptake Inhibitors | N-alkylated, 3-hydroxy-3-(4-methoxyphenyl) | GAT-3 Transporter | 31.0 µM | Subtle changes in the N-alkyl chain can shift selectivity between GAT subtypes. | [7] |
| Antidepressant Agents | N-1 (Tricyclic), C-3 (Methylamino) | CNS Stimulation | Comparable to standards | A basic amino group at C-3 and a large tricyclic system at N-1 are required for activity. | [5] |
| STAT3 Inhibitors | N-1 (Amide), C-3 (Amide) | STAT3 DNA-Binding | Nanomolar range | Conversion of a proline linker to an azetidine linker significantly improved potency. | [6] |
| Dopamine Uptake Inhibitors | trans-2,4-bis(phenethyl) | Vesicular Dopamine Uptake | Potent inhibition | The trans stereochemistry and the presence of two aromatic groups are essential for activity. | [10] |
Field-Proven Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed methodologies for the synthesis of a core intermediate and a standard biological evaluation.
Protocol 1: Synthesis of N-Substituted Azetidin-3-ol Derivatives
This two-step protocol describes the deprotection of a commercially available N-Boc-3-hydroxyazetidine followed by N-acylation, a common sequence for generating diverse libraries of derivatives.
Step A: Deprotection of N-Boc-3-hydroxyazetidine to yield Azetidin-3-ol
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]
- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
Review of synthetic routes for N-substituted azetidin-3-ols
From Industrial Scale-Up to Medicinal Chemistry Applications[1]
Executive Summary
The azetidin-3-ol scaffold represents a critical "privileged structure" in modern drug discovery. As a constrained four-membered heterocycle, it offers a unique vector for altering physicochemical properties—specifically lowering lipophilicity (LogD) while maintaining metabolic stability compared to larger rings like piperidines. However, the synthesis of this strained system is governed by significant kinetic and thermodynamic barriers.
This technical guide provides a rigorous analysis of the synthetic routes to N-substituted azetidin-3-ols. We move beyond simple recipe listing to explore the why and how of the chemistry, focusing on the robust "De Novo" construction via epichlorohydrin and the "Divergent" functionalization of the core scaffold.
Part 1: The De Novo Synthesis (Ring Construction)
The most scalable and reliable method for constructing the azetidin-3-ol core is the condensation of epichlorohydrin with a primary amine. This route, while seemingly simple, relies on a delicate balance between intermolecular alkylation and intramolecular cyclization (3-exo-tet).
1.1 Mechanistic Pathway: The "Double Alkylation"
The reaction proceeds through a stepwise sequence. The primary amine first attacks the less hindered carbon of the epoxide (epichlorohydrin), generating a chlorohydrin intermediate. This intermediate then undergoes a base-mediated intramolecular displacement of the chloride to close the ring.
Critical Insight: The reaction is highly sensitive to temperature and concentration. High concentrations favor intermolecular polymerization (oligomer formation), while dilute conditions favor the desired intramolecular cyclization (Baldwin's Rules).
1.2 Visualization: Reaction Mechanism
The following diagram illustrates the stepwise formation of the azetidine ring, highlighting the transition from the chlorohydrin intermediate.
Figure 1: Mechanistic pathway for the formation of azetidin-3-ol from epichlorohydrin and primary amines.
1.3 Validated Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol
This specific derivative is the industry standard precursor because the benzhydryl (diphenylmethyl) group prevents N-oxidation and is easily removed via hydrogenolysis.
Reagents:
-
Benzhydrylamine (1.0 equiv)
-
Epichlorohydrin (1.1 - 1.3 equiv)
-
Solvent: Ethanol or Methanol/Water mixture (Polar protic solvents stabilize the transition state).
-
Base: Triethylamine or excess amine (often not needed if the amine itself acts as the proton scavenger initially, but inorganic bases like K2CO3 are used in optimized protocols).
Step-by-Step Methodology:
-
Preparation: Dissolve benzhydrylamine (100 g, 0.54 mol) in Ethanol (500 mL). Cool the solution to 0–5 °C.
-
Controlled Addition: Add Epichlorohydrin (60 g, 0.65 mol) dropwise over 2 hours. Crucial: Maintain internal temperature <10 °C to prevent uncontrolled exotherms and polymerization.
-
Intermediate Formation: Allow the mixture to warm to room temperature (20–25 °C) and stir for 18–24 hours. At this stage, the linear chlorohydrin intermediate is formed.
-
Cyclization: Heat the mixture to reflux (75–80 °C) for 24–48 hours. Monitor by HPLC/TLC for the disappearance of the intermediate.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Isolation: Dissolve the residue in Ethyl Acetate and wash with saturated NaHCO3 (to neutralize HCl). Crystallize from Ethyl Acetate/Hexane or convert to the HCl salt for long-term storage.
Yield Expectations: 70–85% isolated yield.
Part 2: The Divergent Synthesis (Functionalization)
Once the azetidin-3-ol core is established, the N-substituent can be modified to introduce pharmacophores.[1] The high basicity (pKa ~10-11) and nucleophilicity of the azetidine nitrogen make it an excellent handle for derivatization.
2.1 Deprotection: Generating the Core Salt
To access the free amine (Azetidin-3-ol HCl), the benzhydryl group is removed.
-
Method: Hydrogenolysis (H2, Pd(OH)2/C or Pd/C) in Methanol/HCl.
-
Note: The free base is unstable and prone to dimerization; it must be stored as the Hydrochloride or Trifluoroacetate salt.
2.2 N-Arylation (Buchwald-Hartwig & SNAr)
Attaching aryl groups is essential for medicinal chemistry (e.g., creating bioisosteres of phenol ethers).
Protocol A: SNAr (For Electron-Deficient Aryl Halides)
-
Substrate: 4-Fluoronitrobenzene + Azetidin-3-ol HCl.
-
Base: K2CO3 (3.0 equiv) in DMSO or DMF.
-
Conditions: 80 °C, 2-4 hours.
-
Mechanism: Nucleophilic aromatic substitution is facile due to the reduced steric hindrance of the planar azetidine ring.
Protocol B: Buchwald-Hartwig (For Unactivated Aryl Halides)
-
Catalyst: Pd2(dba)3 / XPhos or RuPhos.
-
Base: Cs2CO3 or NaOtBu.
-
Solvent: Toluene or Dioxane (anhydrous).
-
Conditions: 100 °C, sealed tube.
-
Why XPhos? Bulky biaryl phosphine ligands prevent the palladium center from coordinating to the azetidine nitrogen in a non-productive manner.
2.3 Visualization: Functionalization Workflow
This diagram outlines the strategic divergence from the protected core.
Figure 2: Divergent synthetic pathways starting from the benzhydryl-protected azetidin-3-ol.[2][3]
Part 3: Data Comparison & Process Parameters
The following table summarizes the efficiency of different N-substituents in the primary ring-closure reaction (Epichlorohydrin + R-NH2).
| N-Substituent (R-NH2) | Solvent System | Temp (°C) | Yield (%) | Notes |
| Benzhydryl | EtOH or MeOH | Reflux | 75-85 | Standard. Solid product, easy purification. |
| Benzyl | Water/Isopropanol | 0 -> 80 | 60-70 | Oil product, harder to crystallize. |
| t-Butyl | MeOH | Reflux | 40-55 | Steric hindrance slows cyclization. |
| 4-Methoxybenzyl | EtOH | Reflux | 70-80 | Acid labile, useful for mild deprotection. |
Critical Process Parameters (CPP):
-
Epichlorohydrin Addition Rate: Must be slow to keep [Epichlorohydrin] low relative to amine, favoring mono-alkylation over bis-alkylation (polymerization).
-
pH Control: If using Azetidin-3-ol HCl for functionalization, the free base must be generated in situ. However, highly basic aqueous conditions can hydrolyze the ring. Use non-nucleophilic organic bases (DIPEA, Et3N) in organic solvents.
References
-
Gutta, M., et al. (2010). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development.
-
Trauner, F., et al. (2022).[4] Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications.[4]
-
BenchChem Protocols. (2025). Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine.
-
Anderson, M., et al. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol. Organic Process Research & Development.
-
ChemicalBook. Synthesis of 1-Benzhydrylazetidin-3-one from 1-Benzhydrylazetidin-3-ol.
Sources
Methodological & Application
Application Note: A Practical Guide to the Synthesis of 1-(Thiophen-2-ylmethyl)azetidin-3-ol
Abstract
This comprehensive application note provides detailed protocols for the synthesis of 1-(Thiophen-2-ylmethyl)azetidin-3-ol, a valuable heterocyclic building block for drug discovery and medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering two robust and accessible synthetic routes: direct N-alkylation and reductive amination. This document emphasizes the rationale behind experimental choices, provides step-by-step methodologies, and includes guidance on the characterization of the final product.
Introduction: The Significance of the Thiophene and Azetidine Moieties
The convergence of the thiophene ring and the azetidin-3-ol scaffold in a single molecule, 1-(Thiophen-2-ylmethyl)azetidin-3-ol, presents a compound of significant interest for pharmaceutical research. Thiophenes are considered privileged structures in medicinal chemistry, serving as bioisosteres for benzene rings in numerous approved drugs, often leading to improved pharmacokinetic profiles.[1] Thiophene derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]
Similarly, the azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a crucial component in modern drug design.[5] Its strained, sp³-rich, and rigid structure can confer enhanced metabolic stability, improved aqueous solubility, and better target-binding affinity compared to more flexible acyclic or larger heterocyclic analogs.[6] The hydroxyl group at the 3-position of the azetidine ring provides a convenient handle for further functionalization.
The combination of these two pharmacophores in 1-(Thiophen-2-ylmethyl)azetidin-3-ol makes it an attractive scaffold for the development of novel therapeutics targeting a range of diseases. This guide provides two distinct and reliable synthetic pathways to access this valuable compound.
Synthetic Strategies Overview
Two primary and well-established synthetic methodologies are presented for the preparation of 1-(Thiophen-2-ylmethyl)azetidin-3-ol. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory-specific capabilities.
-
Route A: Reductive Amination. This approach involves the reaction of azetidin-3-ol with thiophene-2-carboxaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to the target secondary amine. This method is known for its high selectivity and avoidance of over-alkylation byproducts.[7]
-
Route B: Direct N-Alkylation. This classic method entails the nucleophilic substitution of a suitable thiophen-2-ylmethyl halide, such as 2-(chloromethyl)thiophene, by the secondary amine of azetidin-3-ol in the presence of a base.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: High-Resolution Mass Spectrometry (HRMS) Characterization of 1-(Thiophen-2-ylmethyl)azetidin-3-ol
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Document Type: Technical Application Note & Experimental Protocol
Introduction & Scientific Rationale
In modern medicinal chemistry, the incorporation of small, strained heterocycles like azetidines is a proven strategy to improve the physicochemical properties of drug candidates. Azetidines act as rigidifying agents that lower lipophilicity (logP) and increase the three-dimensional character (Fsp3) of molecules without adding significant molecular weight[1]. When combined with a thiophene ring—a classic bioisostere for phenyl groups—the resulting building block, 1-(Thiophen-2-ylmethyl)azetidin-3-ol , presents a highly versatile scaffold.
However, the structural characterization and impurity profiling of such molecules via High-Resolution Mass Spectrometry (HRMS) require a nuanced understanding of their gas-phase fragmentation dynamics. The competing stabilities of the strained four-membered azetidine ring and the resonance-stabilized thiophene system dictate the fragmentation pathways. This application note provides a comprehensive, self-validating LC-HRMS protocol for the structural elucidation of 1-(Thiophen-2-ylmethyl)azetidin-3-ol, detailing the causality behind specific instrument parameters and collision energies.
Physicochemical and Exact Mass Specifications
To ensure high-confidence identification, it is critical to establish the exact monoisotopic mass and expected theoretical adducts prior to analysis. High-resolution accurate mass (HRAM) screening typically requires a mass accuracy tolerance of ≤ 3 ppm[2].
| Parameter | Specification |
| Chemical Name | 1-(Thiophen-2-ylmethyl)azetidin-3-ol |
| Molecular Formula | C8H11NOS |
| Monoisotopic Mass (Neutral) | 169.0561 Da |
| Theoretical Precursor [M+H]+ | 170.0634 Da |
| Theoretical Precursor [M+Na]+ | 192.0454 Da |
| LogP (Estimated) | 0.8 - 1.2 |
| Primary Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode |
Experimental Protocol: LC-HRMS Workflow
This protocol is designed as a self-validating system. By incorporating stepped collision energies and rigorous blank evaluations, the method ensures that all observed fragments are true structural derivatives of the analyte rather than background artifacts.
Sample Preparation
Causality: Azetidines can be sensitive to highly acidic conditions or reactive toward certain nucleophiles[1]. Therefore, a neutral to slightly acidic, highly organic diluent is chosen to maintain stability while ensuring complete ionization in the HESI source.
-
Stock Solution: Dissolve 1.0 mg of 1-(Thiophen-2-ylmethyl)azetidin-3-ol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Working Dilution: Dilute the stock 1:1000 in a diluent of 50:50 Water/Acetonitrile containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL.
-
System Suitability (Blank): Prepare a blank vial containing only the 50:50 Water/Acetonitrile + 0.1% Formic Acid diluent. Interfering peaks in the blank must be <5% of the analyte peak area to ensure high selectivity[3].
UHPLC Separation Parameters
Causality: A sub-2-micron C18 column is utilized to provide sharp peak shapes. The acidic mobile phase ensures the azetidine nitrogen (pKa ~8.5) remains protonated, preventing peak tailing and maximizing MS signal intensity.
-
Column: C18, 1.7 µm, 2.1 × 50 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min, return to 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
HRMS Acquisition (Orbitrap/Q-TOF)
Causality: Higher-energy C-trap Dissociation (HCD) is employed using a "stepped" Normalized Collision Energy (NCE) approach. Because the C-N bridge is highly labile, low NCE is required to observe the initial cleavage. Conversely, the fragmentation of the thiophene ring requires significantly higher activation energies (up to 6.9 eV)[4], necessitating the high NCE step.
-
Source: HESI, Positive Ion Mode.
-
Capillary Temperature: 320 °C.
-
Spray Voltage: 3.5 kV.
-
MS1 Full Scan: Resolution 120,000 (FWHM at m/z 200); AGC target 1e6; Scan range m/z 50–500.
-
ddMS2 (Data-Dependent MS/MS): Resolution 30,000; AGC target 1e5; Isolation window 1.0 m/z.
-
Stepped NCE: 20, 40, 60 (Ensures comprehensive fragmentation coverage).
Caption: Step-by-step LC-HRMS analytical workflow for small molecule characterization.
Mechanistic Fragmentation Dynamics
Understanding the specific bond cleavages of 1-(Thiophen-2-ylmethyl)azetidin-3-ol is essential for confident structural assignment and the identification of related impurities[2].
Primary Cleavage: The C-N Bridge
The most energetically favorable fragmentation pathway is the heterolytic cleavage of the C-N bond connecting the thiophene-methyl moiety to the azetidine ring.
-
Pathway A (Thiophen-2-ylmethyl Cation): Cleavage results in the loss of neutral azetidin-3-ol, leaving the charge on the thiophene fragment. This generates a highly resonance-stabilized C5H5S+ cation at m/z 97.0112 . This is the base peak at low NCE (20).
-
Pathway B (Azetidin-3-ol Cation): Alternatively, the charge can be retained on the azetidine nitrogen, yielding the C3H8NO+ cation at m/z 74.0606 .
Secondary Cleavage: Azetidine Ring Opening
Azetidine rings, while relatively stable in biological systems, undergo specific ring-opening reactions under collisional activation[1],. The hydroxyl group at the 3-position strongly directs this fragmentation.
-
Water Loss: The m/z 74.0606 ion readily loses H2O (18.0106 Da) to form a strained, highly reactive C3H6N+ iminium ion at m/z 56.0500 . This transition is prominent at medium NCE (40).
Tertiary Cleavage: Thiophene Ring Disruption
The thiophene ring is highly stable and resists fragmentation until high collision energies are applied. Surface-induced dissociation and MS/MS studies have shown that the activation energies for the fragmentation of thiophene ions are substantial (4.6 to 6.9 eV)[4].
-
At NCE 60, the m/z 97.0112 precursor undergoes ring opening and loss of CS (43.9721 Da) or CHS to yield smaller hydrocarbon fragments, such as the C4H5+ ion at m/z 53.0391 and the C3H3+ ion at m/z 39.0235 [4].
Caption: MS/MS fragmentation pathways of 1-(Thiophen-2-ylmethyl)azetidin-3-ol across stepped NCE.
Data Interpretation and Quality Control
When analyzing the generated HRMS data, apply the following E-E-A-T validated checks:
-
Mass Accuracy: Ensure the mass error for the precursor [M+H]+ and the m/z 97.0112 fragment is strictly < 3 ppm. Drift beyond this indicates necessary instrument recalibration[2].
-
Isotopic Pattern: The presence of sulfur in the molecule (and the m/z 97 fragment) must be confirmed by the characteristic M+2 isotopic peak (34S isotope), which should have an abundance of approximately 4.4% relative to the monoisotopic peak.
-
Absence in Blanks: Verify that the m/z 170.0634 ion is absent in the system suitability blank to rule out column carryover[3].
References
-
Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles National Institutes of Health (PMC) URL:[Link]
-
A Generic LC-HRMS Screening Method for Marine and Freshwater Phycotoxins in Fish, Shellfish, Water, and Supplements MDPI URL:[Link]
-
Activation Energies for the Fragmentation of Thiophene Ions by Surface-Induced Dissociation The Journal of Physical Chemistry B - ACS Publications URL:[Link]
-
New fragmentation and rearrangement reactions of the azetidine ring promoted by AlEt2Cl Tetrahedron Letters (Elsevier) URL:[Link]
Sources
Application Notes and Protocols for In Vitro Assays of Novel Therapeutic Compounds
Introduction: The Bedrock of Modern Drug Discovery
In the landscape of modern therapeutic development, in vitro assays serve as the foundational bedrock upon which successful drug discovery programs are built. These assays are essential tools that provide the first critical insights into a compound's biological activity, mechanism of action, and potential toxicity.[1][2] Before advancing to more complex and resource-intensive in vivo studies, researchers rely on a strategically designed cascade of in vitro experiments to identify and characterize promising "hit" compounds from large libraries, and to refine them into optimized "lead" candidates.[3][4][5]
A well-structured screening cascade typically begins with high-throughput primary assays designed for speed and scalability, followed by more complex, physiologically relevant secondary and tertiary assays that provide deeper mechanistic understanding.[3][6] This tiered approach allows for rapid, data-driven decisions, ensuring that resources are focused on compounds with the highest probability of success. The development of these assays is a complex process in itself, demanding careful consideration of biological relevance, reproducibility, and overall quality to ensure the generated data is both valid and reliable.[3][5][7]
This guide provides an in-depth overview and detailed protocols for several foundational in vitro assays critical for the evaluation of novel therapeutic compounds. The focus is not merely on the procedural steps, but on the underlying principles and the causality behind experimental choices, empowering researchers to design, execute, and interpret these assays with confidence and scientific rigor.
The Drug Discovery Funnel: An Integrated Workflow
The journey from a vast compound library to a viable drug candidate is a process of systematic filtering. This workflow diagram illustrates the typical progression, starting with broad screening and moving towards detailed characterization.
Caption: The drug discovery screening cascade.
Foundational Assessment: Cell Viability and Cytotoxicity Assays
A primary and essential step in compound profiling is to determine its effect on cell health. Cytotoxicity assays measure the degree to which a substance causes damage to cells.[8] They are widely used to screen compound libraries and are often the first gatekeeper in a screening cascade, flagging compounds that are overtly toxic.[8][9]
The MTT Assay: A Colorimetric Measure of Metabolic Activity
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method for assessing cell viability.[10][11] Its principle is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This conversion is accomplished by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria.[12] The resulting formazan is insoluble and must be dissolved in a solvent (like DMSO) before its absorbance can be measured. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Experimental Protocol: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and resume growth for 24 hours in a humidified incubator (37°C, 5% CO2).[10][11]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.[8]
-
Controls: Include wells with vehicle control (e.g., DMSO at the highest concentration used for compounds) and untreated cells (medium only). A positive control for cytotoxicity (e.g., doxorubicin) is also recommended.
-
-
Incubation: Return the plate to the incubator for a duration relevant to the compound's expected mechanism (typically 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11] Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 20,000 cells/well | Must be optimized for cell type to ensure logarithmic growth during the assay period.[10] |
| Compound Incubation | 24 - 72 hours | Duration should be sufficient to observe the compound's effect. |
| MTT Concentration | 0.5 mg/mL (final) | Standard concentration for effective conversion without being toxic itself.[10] |
| MTT Incubation | 1 - 4 hours | Allows for sufficient formazan crystal formation.[11][12] |
| Solubilizing Agent | DMSO | Effectively dissolves formazan crystals for accurate absorbance reading. |
| Readout Wavelength | 570 nm | Peak absorbance wavelength for the dissolved formazan product. |
Target-Based Assessment: Biochemical Assays
Biochemical assays are fundamental for target-based drug discovery, allowing researchers to study the direct interaction between a compound and an isolated biological target, such as an enzyme or receptor, free from the complexities of a cellular environment.[3][5]
Enzyme Inhibition Assays: Quantifying Target Engagement
Enzyme inhibition assays are designed to measure how a compound affects the activity of a specific enzyme.[13] The principle involves monitoring the rate of a reaction catalyzed by the enzyme in the presence and absence of the test compound.[14] A reduction in the reaction rate indicates that the compound is inhibiting the enzyme's function. These assays are crucial for determining a compound's potency (often expressed as an IC50 value) and can provide insights into the mechanism of inhibition.[15]
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
Caption: Workflow for a biochemical enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the test inhibitor in an optimized assay buffer. The buffer composition (pH, ionic strength) is critical for enzyme stability and activity.[13][16] Prepare serial dilutions of the inhibitor.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of the enzyme solution to each well. Add the various concentrations of the inhibitor to the test wells.[16]
-
Controls: Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).
-
Incubate the plate for a set period (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[16]
-
-
Reaction Initiation: Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells simultaneously, often using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate into a microplate reader and measure the product formation over time. For a spectrophotometric assay, this involves monitoring the change in absorbance at a specific wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration using the formula: % Inhibition = (1 - (Rate with Inhibitor / Rate without Inhibitor)) * 100.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Parameter | Recommended Value | Rationale |
| Enzyme Concentration | Varies (nM to µM range) | Should be low enough to ensure the reaction rate is linear over the measurement period. |
| Substrate Concentration | At or below the Kₘ | Using the Michaelis-Menten constant (Kₘ) value allows for sensitive detection of competitive inhibitors. |
| Pre-incubation Time | 15 - 30 minutes | Ensures the binding between the enzyme and inhibitor reaches equilibrium before the reaction starts.[16] |
| Reaction Temperature | Enzyme-specific (e.g., 25°C, 37°C) | Must be kept constant and optimal for enzyme activity.[13] |
| Buffer pH | Enzyme-specific | Crucial for maintaining the enzyme's native conformation and catalytic activity.[13] |
Target Interaction: Receptor Binding Assays
Receptor binding assays are fundamental tools used to quantify the interaction between a ligand (the therapeutic compound) and its receptor target.[17] These assays directly measure the binding affinity (often expressed as Kᵢ or Kᴅ), providing critical information about a compound's potency and selectivity.[18]
Radioligand Filtration Binding Assay: A Classic Approach
The filtration binding assay is a robust and sensitive method that physically separates the receptor-bound ligand from the free, unbound ligand.[18] The technique typically uses a radiolabeled "hot" ligand that is known to bind the target receptor. The assay measures the ability of an unlabeled "cold" test compound to compete with the radioligand for the binding site. The reaction mixture is rapidly filtered through a glass fiber filter, which traps the large receptor-radioligand complexes, while the small, unbound radioligand passes through. The amount of radioactivity trapped on the filter is then quantified, which is inversely proportional to the binding affinity of the test compound.[18][19]
Experimental Protocol: Competition Radioligand Binding Assay
Caption: Workflow for a competition radioligand binding assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the receptor source (e.g., cell membranes), assay buffer, a fixed concentration of radioligand (typically at or near its Kᴅ), and serial dilutions of the unlabeled test compound.[19]
-
Reaction Setup: In reaction tubes or a 96-well plate, set up the following conditions:
-
Total Binding: Receptor + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor + Radioligand + a high concentration of a known, unlabeled ligand to saturate all specific binding sites.[19]
-
Competitor Wells: Receptor + Radioligand + serial dilutions of the test compound.
-
-
Incubation: Incubate the reactions for a sufficient time to allow binding to reach equilibrium. This is typically done at a controlled temperature (e.g., room temperature or 4°C).
-
Filtration: Rapidly terminate the binding reaction by filtering the entire contents of each well through a glass fiber filter mat using a vacuum manifold. This step must be quick to prevent dissociation of the receptor-ligand complex.[18][19]
-
Washing: Immediately wash the filters with several volumes of ice-cold assay buffer to remove any remaining unbound radioligand.[18][19]
-
Quantification: Transfer the filter discs to scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[18]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[19]
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50.[19]
-
The IC50 can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
| Parameter | Recommended Value | Rationale |
| Radioligand Concentration | At or below the Kᴅ | Ensures sensitivity to competition from the test compound.[20] |
| Receptor Concentration | Varies | Should be low enough to ensure that less than 10% of the total radioligand is bound, preventing ligand depletion.[20] |
| Incubation Time/Temp | Varies | Must be optimized to ensure binding reaches a steady state.[20] |
| NSB Control | 100-1000x Kᴅ of an unlabeled ligand | Saturates specific binding sites to accurately measure the non-specific signal.[19] |
| Filtration/Washing | Rapid, with ice-cold buffer | Minimizes dissociation of the receptor-ligand complex during separation.[18][19] |
Cellular Context: Signaling Pathway Assays
While biochemical and binding assays are powerful, they do not capture the complexity of a live cell. Cell-based assays are essential for understanding how a compound affects biological pathways in a more physiologically relevant context.[5][21] They can confirm that a compound is cell-permeable and engages its target to produce a downstream functional response.[21]
Luciferase Reporter Assays: Visualizing Pathway Activation
Luciferase reporter assays are a versatile and highly sensitive method for monitoring the activation or inhibition of specific signal transduction pathways.[21][22] The principle involves genetically engineering cells to express the enzyme luciferase under the control of a promoter containing response elements for a specific transcription factor. When the signaling pathway of interest is activated, the transcription factor binds to these response elements, driving the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate (luciferin) is directly proportional to the activity of the signaling pathway.[21]
Experimental Protocol: Generic Transcription Factor Reporter Assay
Step-by-Step Methodology:
-
Cell Seeding: Plate the engineered reporter cell line in a 96-well white, opaque plate (to maximize light signal and prevent crosstalk) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound.
-
Pathway Stimulation (if necessary): For assays measuring inhibition, add a known agonist/stimulant at a fixed concentration (e.g., its EC80) to all wells except the unstimulated control. For assays measuring activation, this step is omitted.
-
Incubation: Incubate the plate for a period sufficient to allow for transcription and translation of the luciferase enzyme (typically 6-24 hours).
-
Cell Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a commercial luciferase assay reagent that both lyses the cells and contains the luciferin substrate and necessary cofactors.
-
Data Acquisition: After a short incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the light output from each well using a luminometer.
-
Data Analysis:
-
Normalize the data to a vehicle control.
-
For inhibition assays, plot the percent inhibition of the stimulated signal against the log of the compound concentration to determine the IC50.
-
For activation assays, plot the fold activation over the unstimulated control against the log of the compound concentration to determine the EC50.
-
| Parameter | Recommended Value | Rationale |
| Cell Line | Stably transfected reporter line | Provides lower well-to-well variability compared to transient transfection. |
| Stimulant Concentration | ~EC80 (for inhibition assays) | Provides a robust signal window for measuring inhibition. |
| Compound Incubation | 6 - 24 hours | Allows sufficient time for the full biological cascade from receptor activation to gene transcription and protein expression. |
| Plate Type | White, opaque 96- or 384-well | Maximizes luminescent signal and prevents optical crosstalk between wells. |
| Detection Reagent | Commercial "add-and-read" kits | Offer high sensitivity, signal stability, and ease of use. |
Conclusion: Building a Foundation for In Vivo Success
The in vitro assays detailed in this guide represent the cornerstone of early-stage drug discovery. A thoughtfully designed and rigorously executed assay cascade—progressing from broad cytotoxicity screens to specific biochemical, binding, and cell-based functional assays—is paramount for identifying compounds with genuine therapeutic potential. Each assay provides a unique piece of the puzzle, and together they build a comprehensive profile of a compound's activity, potency, and mechanism of action. This robust preclinical data package is indispensable for making informed decisions, de-risking projects, and ultimately guiding the selection of candidates worthy of advancement into the complex and challenging realm of in vivo animal models and human clinical trials.[1]
References
- Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay.
- Biotek. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Smolecule. (2026). Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery.
- Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
- Edwards, F. L., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biochemical Society Transactions.
- Selvita. (n.d.). High-Throughput Screening (HTS).
- U.S. Environmental Protection Agency. (2023). Interpretation of in vitro concentration‐response data for risk assessment and regulatory decision‐making. Wiley Online Library.
- BenchChem. (2025). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
- Promega Corporation. (n.d.). Choosing the right assay to monitor your signal transduction pathway.
- Creative Diagnostics. (n.d.). Signaling Pathway Analysis.
- Southern Research. (2025). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Selvita. (n.d.). In Vitro Assays and Models.
- BioDuro. (n.d.). Assay Development.
- MedchemExpress. (n.d.). Cell Cytotoxicity Assay | Protocols.
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
- Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- BenchChem. (2025). Technical Support Center: Troubleshooting In Vitro Assays.
- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- Wikipedia. (n.d.). High-throughput screening.
- National Institutes of Health. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics.
- International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.
- Cambridge University Press. (n.d.). Troubleshooting in the IVF Laboratory.
- Infinix Bio. (2026). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube.
- BPS Bioscience. (2023). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. Genetic Engineering & Biotechnology News.
- MilliporeSigma. (n.d.). Cell Signaling Multiplex Assays | MILLIPLEX® Assays.
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information.
- Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery.
- Promega Corporation. (n.d.). Signaling Pathway Assays.
- Beckman Coulter Life Sciences. (n.d.). High-Throughput Screening (HTS).
- Kholodar, S. A., & Magliery, T. J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods in Enzymology.
- National Academies Press (US). (2004). Categories of Scientific Evidence—In Vitro Data. In: Toxicological Risks of Selected Substances.
- ZAGENO. (2020). In Vitro Transcription Troubleshooting.
- Sigma-Aldrich. (n.d.). Enzymatic Assay of Trypsin Inhibitor.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- MDPI. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations.
- Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices?.
- ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
- Worldwide Antimalarial Resistance Network. (n.d.). In Vitro Module: Data Management and Statistical Analysis Plan.
- Marin Biologic Laboratories. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization.
- Bio-Rad Antibodies. (n.d.). Troubleshooting - Flow Cytometry Guide.
- ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance.
- Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs).
- Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide.
Sources
- 1. selvita.com [selvita.com]
- 2. Assay Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. selvita.com [selvita.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
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- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. kosheeka.com [kosheeka.com]
- 10. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
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- 13. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 14. mdpi.com [mdpi.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 22. Signaling Pathway Assays [promega.com]
Application Note: Kinase Profiling of the Fragment 1-(Thiophen-2-ylmethyl)azetidin-3-ol
[1]
Introduction & Compound Rationale
1-(Thiophen-2-ylmethyl)azetidin-3-ol represents a "privileged fragment" scaffold.[1] In kinase drug discovery, this molecule offers two distinct pharmacophoric features:
-
The Thiophene Moiety: A classical bioisostere for phenyl rings, often occupying the hydrophobic Region I (adenine binding pocket) or Region II (solvent-exposed front pocket) of the kinase ATP site.
-
The Azetidin-3-ol Core: An
-rich, three-dimensional scaffold that improves solubility compared to flat aromatic systems.[1] The hydroxyl group provides a vector for hydrogen bonding (e.g., to the ribose-binding area), while the tertiary amine can form critical salt bridges with conserved residues like the catalytic lysine (e.g., Lys72 in PKA) or aspartate (Asp184 in DFG motif).
Technical Challenge: As a fragment (MW
Pre-Screening Preparation[1]
Solubility & Stock Solution
Unlike potent lead compounds, fragments must be screened at high concentrations (typically
-
Stock Prep: Dissolve solid material in 100% DMSO to a concentration of 100 mM .
-
Note: The azetidine nitrogen is basic. Ensure the DMSO is anhydrous to prevent precipitation of carbonate salts if exposed to air over time.
-
-
Quality Control: Verify integrity via LC-MS. Thiophenes can be susceptible to oxidation; ensure no sulfoxide impurities are present.
Assay Buffer Considerations
The basicity of the azetidine nitrogen (
-
Buffer Recommendation: HEPES (50 mM, pH 7.5) or Tris-HCl.[1]
-
Critical Step: Verify that the addition of the compound at 1 mM does not significantly shift the assay buffer pH.
Experimental Protocol: TR-FRET Kinase Panel
We recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., LanthaScreen™ or HTRF®) for profiling this fragment.[1] TR-FRET is less susceptible to compound fluorescence interference (common with thiophenes) than standard intensity-based assays.[1]
Workflow Overview
The screening campaign follows a "Filter and Confirm" logic:
-
Primary Screen: Single-point assay at high concentration (
).[1] -
Counter Screen: Assay without enzyme to detect intrinsic fluorescence/quenching.
-
Hit Confirmation: Dose-response (
) for actives >30% inhibition.
Step-by-Step Protocol
Materials:
-
Kinase Tracer (e.g., Alexa Fluor® 647 labeled ATP-competitive tracer).
-
Europium-labeled Anti-Tag Antibody (binds to the kinase).[1]
-
Kinase of interest (e.g., VEGFR2, SRC, p38).
-
Compound: 1-(Thiophen-2-ylmethyl)azetidin-3-ol.[1]
Procedure:
-
Compound Dilution (100x):
-
Prepare a 50 mM intermediate dilution of the compound in DMSO.
-
Further dilute in Kinase Buffer to 2 mM (4% DMSO).
-
Final Assay Concentration:500 \mu M (1% DMSO).
-
-
Plate Setup (384-well Low Volume White Plate):
-
Reaction Initiation:
-
Add 5
of Kinase/Antibody Mixture to all wells. Incubate 15 mins. -
Add 2.5
of Tracer Solution. -
Total Volume: 10
.
-
-
Incubation & Read:
-
Incubate for 60 minutes at Room Temperature (protected from light).
-
Read on a TR-FRET compatible reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Data Analysis
Calculate the Emission Ratio (ER):
Calculate % Inhibition:
Hit Cutoff: For fragments screened at 500
Visualization of Workflow
Figure 1: Fragment screening workflow optimizing for weak affinity detection while filtering out aggregation artifacts common in high-concentration assays.
Troubleshooting & Scientific Insights
The "Thiophene Problem" (False Positives)
Thiophenes can sometimes act as PAINS (Pan-Assay Interference Compounds) if they contain specific electron-withdrawing groups that make them Michael acceptors.
-
Validation: If a hit is observed, add 0.01% Triton X-100 to the assay buffer. If potency drops significantly, the compound was likely acting as a non-specific aggregator (colloidal inhibitor) rather than a true binder.
Structural Hypothesis
If this fragment binds, it likely adopts a pose where:
-
Thiophene: Inserts into the hydrophobic "Gatekeeper" region.
-
Azetidine Amine: Protonated, forming a salt bridge with Glu (
C-helix) or Asp (DFG). -
3-Hydroxyl: Solvent exposed, offering a vector for "growing" the fragment into the ribose pocket.
Figure 2: Hypothesized binding mode of the fragment within the ATP-binding pocket of a typical protein kinase.[1]
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link
-
Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH.[1] (Foundational text on high-concentration screening).
-
Baell, J. B., & Holloway, G. A. (2010).[2] "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries." Journal of Medicinal Chemistry. Link (Crucial for thiophene interference checks).
- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Discusses Azetidine as a solubility-enhancing scaffold).
-
Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry. Link (Example of fragment growing from small heterocycles).
Technical Application Note: 1-(Thiophen-2-ylmethyl)azetidin-3-ol in Drug Design
[1]
12Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the transition from flat, aromatic-heavy compounds to three-dimensional,
1-(Thiophen-2-ylmethyl)azetidin-3-ol represents a high-value "merged" fragment that combines two privileged motifs:
-
The Azetidin-3-ol Core: A rigid, four-membered ring that acts as a bioisostere of proline or cyclobutane. It reduces the entropic penalty of binding due to its constrained conformation and provides a specific vector for substituent exit via the hydroxyl group.
-
The Thiophene Moiety: A classical bioisostere for phenyl or pyridine rings, offering altered electronic properties (electron-rich), reduced molecular weight, and distinct lipophilicity (
) profiles.[1][2]
This guide details the physicochemical profile, synthetic protocols, and strategic application of this fragment in designing novel therapeutics, particularly for CNS and kinase targets.[1][2]
Physicochemical Profile & Design Logic
Understanding the intrinsic properties of this fragment is essential for predicting its behavior in a larger drug molecule.
Table 1: Calculated Physicochemical Properties
| Property | Value (Approx.) | Design Significance |
| Molecular Weight | 169.24 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |
| cLogP | ~1.2 - 1.5 | Moderate lipophilicity; balances permeability with solubility. |
| TPSA | ~49 Ų | Favorable for CNS penetration (Target < 90 Ų) and cell permeability.[1] |
| H-Bond Donors | 1 (-OH) | Provides a handle for specific interactions or further derivation.[1] |
| H-Bond Acceptors | 3 (N, O, S) | The azetidine nitrogen is basic ( |
| Rotatable Bonds | 2 | Low flexibility reduces entropic loss upon protein binding.[1] |
Structural Advantages[1][2][4][5]
-
Vector Control: Unlike flexible alkyl chains, the azetidine ring projects the hydroxyl group at a defined angle relative to the thiophene "tail."[1][2] This rigidity allows for precise probing of binding pockets.
-
Metabolic Stability: While the thiophene ring can be a site of metabolic oxidation (S-oxidation), the azetidine ring is generally stable and resists oxidative deamination better than flexible amines.[1]
Synthetic Protocols
The synthesis of 1-(Thiophen-2-ylmethyl)azetidin-3-ol is most efficiently achieved via Reductive Amination . This method is scalable, convergent, and avoids the use of unstable azetidine free bases by utilizing the hydrochloride salt.[1][2]
Protocol A: Reductive Amination (Primary Route)
Objective: Coupling Thiophene-2-carbaldehyde with Azetidin-3-ol Hydrochloride.
Reagents:
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1][2]
-
Acetic Acid (catalytic, optional to adjust pH to ~5-6)[1][2]
-
Triethylamine (TEA) (1.0 equiv, to neutralize the HCl salt)[1][2]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under
atmosphere, suspend Azetidin-3-ol HCl (10 mmol) in anhydrous DCM (50 mL). -
Neutralization: Add Triethylamine (10 mmol) dropwise at 0°C. Stir for 15 minutes until the solution clears (formation of free base in situ).
-
Imine Formation: Add Thiophene-2-carbaldehyde (11 mmol) and catalytic Acetic Acid (0.5 mL).[1] Stir at room temperature for 1-2 hours. Note: Monitoring by TLC/LCMS should show the formation of the imine intermediate.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Quench & Workup: Quench with saturated aqueous
(30 mL). Extract the aqueous layer with DCM (3 x 30 mL).[1] -
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, MeOH/DCM gradient 0-10%) to yield the title compound as a pale yellow oil or low-melting solid.[1]
Yield Expectation: 75-90%
Protocol B: Fragment Elaboration (The "Connection")
Once synthesized, the fragment is typically attached to a core scaffold (e.g., a kinase hinge binder) via the hydroxyl group.[1][2]
Method: Mitsunobu Coupling [1][2]
-
Use Case: Attaching the fragment to a phenol or acidic heterocycle.[1]
-
Reagents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD), Nucleophile (Ar-OH).[1][2] -
Mechanism: Inverts the stereochemistry at the C3 position (if chiral) or simply forms the ether linkage.[1]
Method: Nucleophilic Aromatic Substitution (
Strategic Application & Logic Flow
The following diagram illustrates the decision-making process and synthetic workflow for deploying this fragment in a drug discovery campaign.
Figure 1: Strategic workflow for selecting and elaborating the azetidine-thiophene fragment.
Critical Considerations & Troubleshooting
Metabolic Liability: Thiophene S-Oxidation
-
Risk: Thiophene rings can be oxidized by Cytochrome P450 enzymes to reactive sulfoxides or epoxides, potentially leading to toxicity (structural alerts).[1][2][3]
-
Mitigation Strategy:
Solubility Assay (Protocol)
To validate the "solubility enhancing" claim of the azetidine core:
-
Prepare Stocks: Dissolve the fragment-drug conjugate in DMSO (10 mM).
-
Dilution: Spike into PBS (pH 7.4) to a final concentration of 100 µM.
-
Incubation: Shake for 24 hours at 25°C.
-
Filtration: Filter through a 0.45 µm PVDF membrane.[1]
-
Analysis: Quantify filtrate concentration via HPLC-UV against a standard curve.
-
Success Criterion: Solubility > 50 µM is typically required for lead compounds.[1]
-
References
-
Azetidines in Medicinal Chemistry
-
Thiophene Bioisosterism
-
Fragment Synthesis (Reductive Amination)
-
Compound Data & Sourcing
-
BLDPharm Product Entry: 1-((5-Methylthiophen-2-yl)methyl)azetidin-3-ol (CAS: 1876415-64-3).[1]
- Context: Confirms commercial availability of the methylated variant, validating the synthetic accessibility of this scaffold class.
-
Troubleshooting & Optimization
Technical Support Center: A Guide to the Purification of Polar Azetidine Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center. The purification of polar azetidine derivatives is a well-known challenge in synthetic and medicinal chemistry. Their unique combination of high polarity, basicity, and potential instability due to ring strain requires a nuanced and well-planned purification strategy. This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your separations effectively. We will move from the fundamental challenges to specific, actionable solutions in a practical question-and-answer format.
Part 1: Understanding the Core Challenges
Q1: Why are polar azetidine derivatives so difficult to purify, especially using standard silica gel chromatography?
This is the most fundamental question and understanding it is key to developing successful strategies. The difficulty arises from a combination of four key physicochemical properties:
-
High Polarity: The presence of the nitrogen heteroatom, often accompanied by other polar functional groups (hydroxyls, amides, etc.), makes these molecules highly polar. This leads to very strong interactions with polar stationary phases like silica gel, resulting in poor elution, significant peak tailing, and low recovery.[1]
-
Basicity: The azetidine nitrogen is basic and readily protonated by the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong, often irreversible, ionic interaction is a primary cause of streaking on TLC plates, broad tailing peaks in column chromatography, and in some cases, complete retention of the compound on the column.
-
Ring Strain & Instability: The four-membered ring is sterically strained (approx. 25.4 kcal/mol).[2] This inherent strain can render the molecule susceptible to decomposition, such as ring-opening, under harsh conditions—including the acidic environment of a standard silica gel column.[1]
-
High Water Solubility: Polar azetidines, particularly when protonated as salts (e.g., hydrochlorides), are often highly soluble in water.[1] This property makes their extraction from aqueous layers during reaction work-ups inefficient, leading to significant product loss before chromatography is even attempted.
Part 2: Troubleshooting FAQs - Common Purification Issues
This section addresses the most common issues encountered during the purification of polar azetidine derivatives.
Q2: My compound streaks badly on TLC and gives broad, tailing peaks during column chromatography. How can I fix this?
This is a classic symptom of strong acid-base interaction between your basic azetidine and acidic silica gel. The tailing occurs because the interaction is strong, and the elution becomes a slow, drawn-out process.
Solutions:
-
Neutralize the Stationary Phase: The most common and effective solution is to passivate the acidic silanol groups. This is done by adding a small amount of a non-nucleophilic amine base to your mobile phase.
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Add 0.1-1% triethylamine to your eluent system (e.g., Dichloromethane/Methanol/Et₃N).[1] This base will preferentially interact with the acidic sites on the silica, allowing your azetidine derivative to elute cleanly.
-
Ammonium Hydroxide (NH₄OH): For very polar and basic compounds, a mobile phase containing ammonium hydroxide can be effective. A common stock solution is 10% NH₄OH in methanol, which is then used as a polar modifier in a solvent like dichloromethane.[3]
-
-
Use an Alternative Stationary Phase: If base additives are not effective or are incompatible with your molecule, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds.[4]
-
Deactivated Silica: Commercially available deactivated silica gels are another excellent option.
-
Q3: After my reaction work-up, I have very low recovery of my azetidine derivative from the aqueous layer. What can I do?
This is a common problem due to the high water solubility of polar azetidine salts.[1] The key is to ensure the azetidine is in its neutral, more organic-soluble "free base" form before extraction.
Solutions:
-
Ensure Sufficient Basification: Before extraction, you must convert the azetidine salt (e.g., from an acidic reaction quench) back to the neutral free base. Basify the aqueous layer to a pH > 12 using a strong base like 1-2M NaOH or solid K₂CO₃.[1] Always check the pH with a pH meter or litmus paper.
-
"Salting Out": Saturate the aqueous layer with a salt like sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.[1]
-
Use a More Effective Extraction Solvent: For highly polar amines, standard solvents like ethyl acetate may be insufficient. Dichloromethane (DCM) or a 9:1 mixture of chloroform/isopropanol can be much more effective at extracting polar compounds.[1]
-
Perform Multiple Extractions: Perform at least 3-5 extractions with your chosen organic solvent to maximize recovery.
Q4: My product and a key impurity have very similar Rf values on TLC and co-elute during column chromatography. How can I improve the separation?
This occurs when the product and impurity have nearly identical polarities and affinities for the stationary phase.
Solutions:
-
Optimize the Mobile Phase:
-
Shallow Gradient: Instead of a broad gradient (e.g., 0-20% MeOH in DCM), run a very shallow gradient focused on the elution point of your compound (e.g., 5-10% MeOH in DCM over many column volumes).[1]
-
Change Solvent Selectivity: The choice of solvent affects separation in ways beyond just polarity. If you are using an ethyl acetate/hexane system, switch to a system with different hydrogen bonding properties, such as dichloromethane/methanol.[1] This can alter the specific interactions with your compounds and potentially resolve the co-elution.
-
-
Alternative Purification Techniques:
-
Recrystallization via Salt Formation: This is a very powerful technique. Convert your oily or hard-to-purify free-base azetidine into a salt (e.g., hydrochloride, tartrate). These salts are often crystalline solids and can be purified by recrystallization, which is highly effective at removing closely related impurities.[1] The pure salt can then be converted back to the free base.
-
Preparative HPLC/HILIC: For challenging separations, high-performance liquid chromatography (HPLC) offers much greater resolving power. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the technique of choice.[1][5]
-
Q5: My azetidine derivative seems to be decomposing on the column. How can I prevent this?
This is likely due to the inherent ring strain of the azetidine and its sensitivity to the acidic nature of silica gel.[1][3]
Solutions:
-
Deactivate the Silica Gel: As mentioned in Q2, pre-treating the silica gel is crucial. Pack the column with your non-polar solvent, then flush it with 2-3 column volumes of your eluent containing 1% triethylamine before loading your sample. This neutralizes the acidic sites.[6]
-
Minimize Contact Time: Use flash chromatography with slightly higher pressure to reduce the time your compound spends on the column.
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or Florisil.[3][4]
-
Protecting Groups: If the azetidine nitrogen is a secondary amine (N-H), consider protecting it with a group like Boc (tert-butyloxycarbonyl).[7] This will decrease its basicity and polarity, often leading to much cleaner chromatography. However, this adds extra steps to your synthesis.
Part 3: Advanced Purification Strategies & Protocols
When standard column chromatography is insufficient, more advanced techniques are required.
Data Comparison: Chromatography Techniques for Polar Azetidines
| Technique | Stationary Phase (SP) | Mobile Phase (MP) | Principle of Separation | Best For... |
| Normal Phase (Modified) | Polar (Silica, Alumina) | Non-polar organic + polar modifier + base | Adsorption based on polarity | Moderately polar, basic azetidine free-bases. |
| Reversed Phase (RP-HPLC) | Non-polar (C18, C8) | Polar (Water/Acetonitrile/Methanol) | Partitioning based on hydrophobicity | Azetidine derivatives with significant non-polar character. Not ideal for very polar ones. |
| HILIC | Very Polar (Silica, Amide, Diol) | High organic + small aqueous portion | Partitioning into an aqueous layer on the SP surface | Highly polar, water-soluble azetidine derivatives that are poorly retained in RP-HPLC.[5][8][9] |
| Ion-Exchange (IEX) | Charged (e.g., Sulfonic Acid Resin) | Aqueous buffer with increasing salt gradient | Electrostatic interaction based on charge | Purifying azetidines as protonated cations (salts).[10][11] |
| Supercritical Fluid (SFC) | Chiral or Achiral (various) | Supercritical CO₂ + polar modifier (e.g., MeOH) | Partitioning and Adsorption | Chiral separations and as a "green" alternative to normal phase chromatography.[12][13] |
Experimental Protocols
-
Dry or Slurry Pack: Pack your column with silica gel as you normally would.
-
Prepare Eluent: Prepare your desired mobile phase (e.g., 95:5 Dichloromethane/Methanol). To this mixture, add 0.5-1% triethylamine (Et₃N).
-
Equilibrate/Pre-treat: Flush the packed column with at least 3-5 column volumes of the triethylamine-containing eluent. This ensures all acidic silanol sites are passivated.
-
Load and Run: Dissolve your crude product in a minimum amount of the mobile phase (or DCM) and load it onto the column. Run the chromatography as planned. The peak shape should be significantly improved.
This protocol is ideal for purifying a basic azetidine that is an oil or fails to separate cleanly by chromatography.
-
Dissolution: Dissolve the crude azetidine free base in a minimal amount of a suitable solvent in which the free base is soluble but the HCl salt is not (e.g., diethyl ether, ethyl acetate, or DCM).
-
Precipitation: While stirring vigorously, slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise. The azetidine hydrochloride salt should precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of the cold solvent (e.g., cold diethyl ether) to remove any soluble impurities.
-
Recrystallization: Recrystallize the crude salt from a suitable solvent system (e.g., Methanol/Diethyl Ether or Ethanol/Hexane).
-
Liberate Free Base (Optional): To recover the purified free base, dissolve the salt in water, basify to pH > 12 with NaOH, and extract with an organic solvent (e.g., DCM).
Visualization of Workflows
Caption: A decision workflow for purifying polar azetidines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromtech.com [chromtech.com]
- 11. Ion chromatography - Wikipedia [en.wikipedia.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 1-(Thiophen-2-ylmethyl)azetidin-3-ol
Welcome to the technical support center for the synthesis of 1-(Thiophen-2-ylmethyl)azetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. The azetidine motif is increasingly prevalent in medicinal chemistry, and mastering its synthesis is a valuable skill.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues that can lead to diminished yields or impure products during the synthesis of 1-(Thiophen-2-ylmethyl)azetidin-3-ol. The primary synthetic route discussed is the reductive amination of azetidin-3-ol with thiophene-2-carboxaldehyde.
Problem 1: Low Yield of the Final Product
A lower-than-expected yield is the most common issue encountered. Several factors can contribute to this, from the quality of starting materials to the reaction conditions.
Possible Causes & Recommended Solutions:
-
Poor Quality of Azetidin-3-ol Starting Material: Azetidin-3-ol is often supplied as a hydrochloride salt, which is hygroscopic and can be unstable over time.[3]
-
Solution: Before use, ensure the azetidin-3-ol hydrochloride is thoroughly dried under vacuum.[4] It is also advisable to perform a purity check (e.g., by ¹H NMR) on a small sample. The free base can be generated in situ by treatment with a suitable base. For direct N-alkylation methods, neutralizing the hydrochloride salt with a base like potassium carbonate or DIPEA is a crucial first step.[5]
-
-
Inefficient Imine/Iminium Ion Formation: The initial condensation between the azetidine and the aldehyde to form the imine or iminium ion is a critical equilibrium step.
-
Solution:
-
pH Control: The optimal pH for imine formation is typically mildly acidic (pH 4-6). Adding a catalytic amount of a weak acid, such as acetic acid, can facilitate this step.
-
Water Removal: The formation of the imine releases a molecule of water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
-
-
Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are paramount for a successful reductive amination.
-
Solution:
-
Sodium Triacetoxyborohydride (STAB): This is often the preferred reducing agent for reductive aminations as it is mild, selective, and tolerant of a wide range of functional groups.[5] Ensure the STAB is fresh and has been stored under anhydrous conditions.
-
Sodium Cyanoborohydride (NaCNBH₃): While effective, NaCNBH₃ is toxic and requires careful handling. It is most effective at a slightly acidic pH.
-
Catalytic Hydrogenation: This method can also be employed, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6] This can be a cleaner method but may require specialized equipment.
-
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| Sodium Triacetoxyborohydride (STAB) | Mild, selective, commercially available | Moisture sensitive | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), room temperature |
| Sodium Cyanoborohydride (NaCNBH₃) | Effective, well-established | Toxic, requires pH control | Methanol or Ethanol, pH 4-6 |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Clean, high yielding | Requires specialized equipment, may reduce other functional groups | Methanol or Ethanol, H₂ atmosphere (balloon or Parr shaker) |
Problem 2: Presence of Impurities in the Final Product
Purification of the final product can be complicated by the presence of side-products or unreacted starting materials.
Possible Causes & Recommended Solutions:
-
Unreacted Thiophene-2-carboxaldehyde: If the reaction does not go to completion, the starting aldehyde will contaminate the product.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the aldehyde has been consumed. If necessary, a slight excess of the azetidin-3-ol and reducing agent can be used.
-
-
Formation of Bis-alkylated Byproduct: It is possible for the product, 1-(Thiophen-2-ylmethyl)azetidin-3-ol, to react with another molecule of thiophene-2-carboxaldehyde, leading to a tertiary amine byproduct.
-
Solution: This is less common with STAB but can occur under more forcing conditions. Using a stoichiometry of 1:1 or a slight excess of the amine can help to minimize this.
-
-
Hydrolysis of the Imine Intermediate: If the imine intermediate is not reduced in a timely manner, it can hydrolyze back to the starting materials.
-
Solution: Add the reducing agent once the imine formation is deemed complete (as monitored by TLC or after a set period of stirring).
-
Workflow for Troubleshooting Low Yield and Impurities
Caption: A stepwise approach to troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reductive amination reaction for this synthesis?
A1: The reductive amination proceeds in two main steps:
-
Imine/Iminium Ion Formation: The nitrogen of azetidin-3-ol acts as a nucleophile and attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. This is followed by dehydration to form an imine, which can be protonated to form a more reactive iminium ion.
-
Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the imine/iminium ion, resulting in the formation of the desired N-alkylated azetidine.
Caption: The two-stage mechanism of reductive amination.
Q2: Can I use a different method besides reductive amination?
A2: Yes, direct N-alkylation is another common method.[5] This involves reacting azetidin-3-ol with 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene in the presence of a base like potassium carbonate or triethylamine. However, this method can sometimes lead to the formation of quaternary ammonium salts as a side product due to over-alkylation.
Q2.1: What are the key considerations for direct N-alkylation?
A2.1:
-
Base Selection: A non-nucleophilic base is preferred to avoid competing reactions. Potassium carbonate and diisopropylethylamine (DIPEA) are common choices.
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is typically used.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Monitoring by TLC is crucial to determine the optimal reaction time and temperature.
Q3: My reaction seems to stall. What should I do?
A3: If the reaction stalls, consider the following:
-
Re-evaluate Starting Material Purity: Impurities in either the azetidin-3-ol or the thiophene-2-carboxaldehyde can inhibit the reaction.
-
Check Reagent Activity: The reducing agent may have degraded due to improper storage. Use a fresh batch if in doubt.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can sometimes help to drive it to completion. However, be cautious as this may also promote side reactions.
-
Add More Reagent: If one of the starting materials has been consumed, a small additional charge of that reagent may be necessary. This should be done judiciously while monitoring the reaction.
Q4: What is the best way to purify the final product?
A4: Flash column chromatography on silica gel is the most common method for purifying 1-(Thiophen-2-ylmethyl)azetidin-3-ol. A gradient elution system, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol, is often effective. The polarity of the eluent system will depend on the specific impurities present.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general procedure for the synthesis of 1-(Thiophen-2-ylmethyl)azetidin-3-ol.
Materials:
-
Azetidin-3-ol hydrochloride
-
Thiophene-2-carboxaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of azetidin-3-ol hydrochloride (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to generate the free base.
-
Add thiophene-2-carboxaldehyde (1.0 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes.
-
Continue stirring at room temperature and monitor the reaction until completion (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]
-
Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Verhoest, P. R., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(11), 621-630. [Link]
-
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Molecules, 28(4), 1888. [Link]
Sources
Stability of the azetidine ring under acidic and basic conditions
Ticket ID: AZT-STAB-001
Status: Open
Topic: Stability of the azetidine ring under acidic and basic conditions[1]
Executive Summary: The Strain Factor
Welcome to the Azetidine Technical Help Desk. If you are working with azetidines, you are managing a molecule with approximately 26 kcal/mol of ring strain —significantly higher than cyclopentane (~6 kcal/mol) or cyclohexane (~0 kcal/mol).
While azetidines are kinetically stable (they don't spontaneously explode), they are thermodynamically primed for ring-opening. This guide provides the operational parameters to maintain ring integrity during synthesis, purification, and storage.
Module A: Acidic Conditions (The "Red Zone")
The Core Issue
The most common support ticket we receive involves yield loss during acidic deprotection (e.g., Boc removal).
Mechanism:
-
Protonation: The nitrogen lone pair is protonated (
for parent azetidine). -
Activation: The
bonds are weakened due to the positive charge on nitrogen. -
Nucleophilic Attack: A nucleophile (counter-ion like
, , or solvent) attacks the -carbon via an mechanism, relieving the ring strain and forming a linear amine.
Diagnostic Diagram: Acid-Mediated Ring Opening
Caption: Pathway divergence in acidic media. The presence of nucleophiles determines survival vs. degradation.
Troubleshooting Protocol: Safe Boc-Deprotection
Problem: You used 4M HCl in Dioxane and your product disappeared.
Solution: HCl provides a strong nucleophile (
Step-by-Step Procedure:
-
Preparation: Dissolve N-Boc azetidine in anhydrous DCM (
M concentration). -
Cooling: Cool the solution to 0°C in an ice bath. Do not skip this.
-
Acid Addition: Add TFA dropwise. Ratio: DCM:TFA (2:1 to 4:1).
-
Critical: Avoid "scavengers" like thioanisole unless strictly necessary for other protecting groups, as they can act as nucleophiles.
-
-
Monitoring: Monitor by TLC/LCMS. Do not let it stir overnight.
-
Workup (The Danger Zone):
-
Evaporate TFA at low temperature (<30°C).
-
Do not heat the residue.
-
Azeotrope with toluene or DCM to remove residual acid.
-
Validation: Check
H NMR.[1] Linear degradation products show a distinct triplet (or broad multiplet) at ~3.5-3.7 ppm (for ) and loss of the characteristic azetidine multiplet pattern.
-
Module B: Basic Conditions & Alkylation
The Core Issue
Azetidines are generally stable in base. However, N-alkylation (forming a quaternary azetidinium salt) creates a hyper-reactive species that will open instantly in the presence of base/nucleophiles.
Stability Matrix: Protecting Groups
| Protecting Group | Stability (Acid) | Stability (Base) | Risk Factor |
| Boc | Low | High | Ring opening during removal if temp is high.[2] |
| Cbz | High | High | Very safe. Removed by hydrogenolysis ( |
| Fmoc | High | Low | Base-mediated removal (piperidine) is generally safe for the ring. |
| Benzyl (Bn) | High | High | Stable, but removal can be difficult; requires forcing conditions. |
| Tosyl (Ts) | High | High | High Risk: The electron-withdrawing sulfonyl group activates the ring toward nucleophilic attack at the |
Troubleshooting Protocol: Amide Coupling
Problem: Using Acyl Chlorides leads to ring opening. Cause: Acyl chlorides can generate HCl in situ or act as Lewis acids, coordinating to the nitrogen and activating the ring.
Recommended Workflow:
-
Avoid: Acid chlorides (R-COCl) if possible.
-
Preferred: Use HATU or EDC/HOBt coupling reagents.
-
Conditions:
-
If you MUST use Acid Chlorides:
-
Use a biphasic system (Schotten-Baumann conditions) with inorganic base (
) to instantly neutralize HCl. -
Or, pre-mix the acid chloride with base before adding the azetidine (inverse addition).
-
Module C: The Azetidinium Trap (Advanced)
If you quaternize the nitrogen (e.g., trying to methylate a secondary azetidine), you form an Azetidinium Ion .
-
Reactivity: These are powerful electrophiles (alkylating agents).
-
Fate: They will alkylate your solvent, your nucleophile, or dimerize.
-
Rule of Thumb: Never isolate azetidinium salts unless you have a specific stabilization protocol (e.g., non-nucleophilic counter-ions like
or ).
Pathway Visualization: The Azetidinium Risk
Caption: Formation and degradation of the hyper-reactive azetidinium ion.
FAQ: Frequently Asked Questions
Q: Can I heat azetidines?
A: Free bases and non-activated azetidines (N-alkyl) are generally stable up to 80-100°C. However, N-acyl and N-sulfonyl azetidines have increased ring strain due to the
Q: My azetidine has a carboxylic acid at C3. Is it stable? A: Azetidine-3-carboxylic acid is a zwitterion and is stable. However, if you convert the acid to an acid chloride, the intramolecular nucleophilic attack by the nitrogen is geometrically disfavored (would form a strained bicyclic system), but intermolecular dimerization is a risk.
Q: How do I spot ring opening in NMR? A:
-
Intact Ring: The
-protons (H2/H4) appear as multiplets around 3.5 - 4.5 ppm . They often show complex splitting due to ring puckering. -
Opened Ring: The signal simplifies to a triplet and shifts upfield (lower ppm) if it becomes a standard propyl chain, or downfield if a heavy nucleophile (like I or Br) is attached.
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
-
Shipman, M. (2006). Recent progress in the synthesis of azetidines.[1][3][4][5][6][7][8][9][10] Tetrahedron.[2] Link
-
Bai, G., et al. (2021).[7] Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[7] ACS Medicinal Chemistry Letters.[7] Link
-
Padwa, A. (2001). The chemistry of azetidines.[2][1][3][4][5][6][7][8][9][10][11][12] In Comprehensive Heterocyclic Chemistry. Link
-
Doda, K., et al. (2018). Acid-Mediated Ring Opening of Azetidines.[2][7][8] Journal of Organic Chemistry.[13] Link
Sources
- 1. Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azetidine synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of Azetidin-3-ol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful N-alkylation of azetidin-3-ol. This valuable synthetic transformation is pivotal in medicinal chemistry for the generation of novel molecular entities with enhanced pharmacological profiles. This guide is designed to empower you with the expertise to overcome common experimental hurdles and optimize your reaction conditions for high-yield, selective N-alkylation.
Introduction
Azetidine moieties are increasingly sought-after scaffolds in modern drug discovery. Their unique three-dimensional structure can impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and target binding affinity. The N-alkylation of azetidin-3-ol is a fundamental transformation that allows for the introduction of diverse substituents on the azetidine nitrogen, enabling the exploration of a vast chemical space. However, the inherent reactivity of azetidin-3-ol, possessing two nucleophilic centers (the nitrogen of the ring and the oxygen of the hydroxyl group), presents a significant challenge in achieving selective N-alkylation over the competing O-alkylation. This guide will navigate you through the intricacies of this reaction, providing practical solutions to common problems.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the N-alkylation of azetidin-3-ol.
Q1: What are the primary methods for the N-alkylation of azetidin-3-ol?
There are two principal strategies for the N-alkylation of azetidin-3-ol, each with its own set of advantages and disadvantages[1]:
-
Direct N-Alkylation: This method involves the reaction of azetidin-3-ol with an alkyl halide in the presence of a base. It is a straightforward approach but can be prone to side reactions, including O-alkylation and overalkylation to form quaternary ammonium salts.[1]
-
Reductive Amination: This is often the preferred and more controlled method. It involves the reaction of azetidin-3-ol with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the desired N-alkylated product. This method effectively avoids the issue of overalkylation.[1]
Q2: How can I achieve selective N-alkylation over O-alkylation?
The nitrogen atom in azetidin-3-ol is generally more nucleophilic than the oxygen atom of the hydroxyl group. However, to ensure exclusive N-alkylation, especially in direct alkylation methods, the most robust strategy is to protect the hydroxyl group. While this adds extra steps to the synthesis, it guarantees selectivity. For direct alkylation without protection, careful optimization of reaction conditions (base, solvent, temperature) is crucial. Reductive amination is inherently more selective for the nitrogen atom.
Q3: What are the common side reactions to be aware of?
Besides the competition between N- and O-alkylation, several other side reactions can occur:
-
Ring Opening: The strained four-membered azetidine ring can be susceptible to nucleophilic ring-opening, particularly under harsh reaction conditions such as high temperatures or the presence of strong acids or bases.[2]
-
Multiple Alkylations: In direct alkylation, if the reaction is not carefully controlled, the initially formed secondary amine can undergo a second alkylation to form a tertiary amine, or even a quaternary ammonium salt.[2]
-
Elimination (E2): When using sterically hindered bases or secondary/tertiary alkyl halides, an elimination reaction can compete with the desired substitution, leading to the formation of an alkene.[2]
Q4: How do I choose the right base and solvent for direct N-alkylation?
The choice of base and solvent is critical for the success of direct N-alkylation.
-
Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and are often effective.[1] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed, especially if the starting material is a hydrochloride salt.[1] The strength and steric hindrance of the base can influence the reaction outcome.
-
Solvents: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve the reactants and facilitate the SN2 reaction.[1][3]
Q5: What are the best reducing agents for reductive amination?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used and highly effective reducing agent for the reductive amination of azetidines.[1] It is mild and selective for the reduction of the intermediate iminium ion in the presence of the carbonyl compound. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to its lower toxicity and ease of handling.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the N-alkylation of azetidin-3-ol.
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in the N-alkylation of azetidin-3-ol.
Caption: A workflow for troubleshooting the N-alkylation of azetidin-3-ol.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of N-alkylated product | 1. Inactive alkylating agent or carbonyl compound.2. Ineffective base or incomplete deprotonation.3. Unfavorable reaction conditions (temperature, solvent, concentration).4. Insufficient reaction time. | 1. Verify the purity and reactivity of your starting materials. Use freshly opened or purified reagents.2. For direct alkylation, consider a stronger or more soluble base (e.g., Cs₂CO₃). For reductive amination, ensure the pH is suitable for iminium ion formation.3. Systematically screen different solvents and temperatures. Increasing the concentration may improve reaction rates.[3]4. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Formation of a significant amount of O-alkylated byproduct | 1. The hydroxyl group is competing with the nitrogen as a nucleophile. | 1. The most reliable solution is to protect the hydroxyl group with a suitable protecting group (e.g., Boc, TBDMS) prior to N-alkylation.2. For unprotected azetidin-3-ol, carefully optimize the reaction conditions. Lower temperatures may favor N-alkylation. |
| Presence of multiple unidentified byproducts | 1. Decomposition of starting materials or products.2. Ring-opening of the azetidine ring.3. Overalkylation in direct alkylation methods. | 1. Use purified reagents and solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.2. Avoid harsh conditions (high temperatures, strong acids/bases). Use milder bases and monitor the reaction temperature closely.3. In direct alkylation, use a slight excess of the alkylating agent (1.0-1.2 equivalents). For more control, switch to reductive amination.[1] |
| Difficulty in purifying the final product | 1. Co-elution of the product with starting materials or byproducts.2. The product is highly polar and streaks on silica gel. | 1. Optimize your chromatographic conditions. Try different solvent systems or use a different stationary phase (e.g., alumina, reverse-phase silica).2. For highly polar amines, consider adding a small amount of a basic modifier (e.g., triethylamine, ammonia in methanol) to the eluent to improve peak shape during column chromatography. |
Experimental Protocols
The following are representative protocols for the two main N-alkylation methods. These should be adapted and optimized for your specific substrate and alkylating agent.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of azetidin-3-ol using an alkyl halide.
Materials:
-
Azetidin-3-ol (or its hydrochloride salt)
-
Alkyl halide (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq) or another suitable base
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of azetidin-3-ol (1.0 eq) in acetonitrile (0.1-0.2 M), add potassium carbonate (2.0-3.0 eq). If starting with the hydrochloride salt, the base will also neutralize the acid.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[1]
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated azetidin-3-ol.[1]
Protocol 2: Reductive Amination with an Aldehyde or Ketone
This protocol outlines a general procedure for N-alkylation via reductive amination.
Materials:
-
Azetidin-3-ol (or its hydrochloride salt)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend azetidin-3-ol (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in dichloromethane (0.1-0.2 M). If starting from the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to free the amine.[1]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.[1]
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.[1]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final N-alkylated azetidin-3-ol.[1]
Reaction Pathways Diagram
The following diagram illustrates the two primary pathways for the N-alkylation of azetidin-3-ol.
Caption: Reaction pathways for the N-alkylation of azetidin-3-ol.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions and their general impact on the outcome of the N-alkylation of azetidin-3-ol. This data is illustrative and should be optimized for each specific reaction.
| Parameter | Direct N-Alkylation | Reductive Amination | General Impact and Considerations |
| Alkylating/Carbonyl Agent | Alkyl halides (I > Br > Cl) | Aldehydes, Ketones | Reactivity of the electrophile is key. More reactive agents may require milder conditions. |
| Base | K₂CO₃, Cs₂CO₃, TEA, DIPEA | TEA (for HCl salt) | Base strength and solubility can significantly affect reaction rate and selectivity. |
| Solvent | ACN, DMF, DMSO | DCM, DCE | Solvent should dissolve reactants and be compatible with the reaction conditions. |
| Temperature | Room temp. to 80 °C | Room temperature | Higher temperatures can increase reaction rates but may also promote side reactions. |
| Selectivity | Prone to O-alkylation and overalkylation | Highly selective for N-alkylation | Reductive amination offers superior control and selectivity. |
| Yields | Moderate to good | Good to excellent | Yields are highly substrate-dependent and require optimization. |
Conclusion
The N-alkylation of azetidin-3-ol is a powerful tool in the medicinal chemist's arsenal. By understanding the underlying principles of the available synthetic methods and by being equipped with effective troubleshooting strategies, researchers can confidently and efficiently synthesize novel N-alkylated azetidine derivatives. This guide provides a solid foundation for navigating the challenges of this important transformation, ultimately accelerating the drug discovery process.
References
- Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)acetate - Benchchem.
- Identifying and minimizing side reactions in phenoxymethylation of azetidin-3-ol - Benchchem.
- A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - arkat usa.
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH.
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.
- Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. - SciSpace.
- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor - ThalesNano.
- Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio.
- Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF - ResearchGate.
- Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed.
- Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - Beilstein Journals.
- Azetidin-3-ol synthesis - ChemicalBook.
- Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information.
- US3668196A - 3-azetidinols - Google Patents.
- Recent progress in synthesis of 3-functionalized azetidines - ResearchGate.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications.
- Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit.
- Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid.
- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - UniBa.
Sources
Technical Support Center: A Guide to Troubleshooting Streaking of Polar Compounds in Silica Gel Chromatography
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet frustrating issue of compound streaking during silica gel chromatography. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot effectively.
The Core Issue: Unwanted Secondary Interactions with Silica
Streaking, a form of peak tailing where a compound elongates on a TLC plate or elutes as a broad, asymmetrical band from a column, is a frequent obstacle when purifying polar molecules. The root cause often lies in the very nature of the stationary phase: silica gel.
The surface of silica gel is rich in hydroxyl groups known as silanols (Si-OH).[1][2][3] These silanol groups can be categorized by their acidity and accessibility. The most problematic are the highly acidic, isolated silanols that readily engage in strong secondary interactions—such as hydrogen bonding or ionic binding—with polar analytes.[4][5] When a polar compound binds too strongly and non-uniformly to these active sites, its elution is retarded unevenly, leading to the characteristic "streak."[4][6] This is particularly pronounced for compounds with basic functional groups like amines or acidic groups like carboxylic acids.[1][4][7]
Furthermore, trace metal impurities (e.g., iron, aluminum) within the silica matrix can activate adjacent silanol groups, increasing their acidity and exacerbating the potential for unwanted interactions.[8][9]
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding streaking polar compounds.
Q1: Why are my polar compounds, especially amines, streaking on the silica column?
This is the most common manifestation of the problem. Basic compounds, such as primary, secondary, or tertiary amines, are protonated by the acidic silanol groups on the silica surface.[1][10] This creates a strong ionic interaction (R₃N + Si-O⁻) that effectively immobilizes a portion of the analyte, causing significant streaking or, in severe cases, irreversible adsorption.[1][6] To achieve a clean separation, this interaction must be suppressed.
Q2: My compound is acidic. Why is it streaking and what should I do?
While less common than with bases, acidic compounds like carboxylic acids can also streak. This can happen if the acid deprotonates and interacts with the silica surface. More often, streaking occurs when running the chromatography with a mobile phase that is not acidic enough to keep the compound fully protonated. Adding a small amount of a volatile acid, like acetic acid or formic acid, to the mobile phase can help.[7][11] This ensures the analyte remains in its neutral, protonated form, minimizing unwanted ionic interactions.
Q3: How does the mobile phase polarity affect streaking?
The polarity of the mobile phase is critical. If the eluent is not polar enough, the polar analyte will have a very high affinity for the stationary phase, leading to low Rf values and potential streaking.[12][13] Increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system) helps to move the compound, but it may not solve the underlying issue of strong, specific interactions with active sites.[13] The key is often not just overall polarity, but modifying the mobile phase to directly counteract the problematic secondary interactions.
Q4: Is it possible that I am simply overloading my column?
Absolutely. Column overload is a common cause of peak distortion for any compound, not just polar ones.[4][14] When the amount of sample exceeds the column's loading capacity, the stationary phase becomes saturated, leading to a non-linear separation process and broadened, tailing peaks.[4] A good rule of thumb for sample-to-silica ratio is between 1:20 and 1:100 by weight.[1] If you observe streaking, one of the first and easiest steps is to reduce the sample load.[1][7]
Q5: What is the most effective way to prevent streaking of basic compounds?
The most widely used and effective method is to add a small amount of a basic modifier to the mobile phase.[1][14] Triethylamine (TEA) is the most common choice.[1][15] TEA is a stronger base than most amine analytes and acts as a "silanol suppressor."[16] It preferentially binds to the acidic silanol sites, effectively deactivating them and allowing the analyte to elute symmetrically.[1][17] Typically, a concentration of 0.1% to 5% (v/v) TEA in the eluent is sufficient.[1][14] Another option is to use ammonia, often by adding 1-2% of concentrated ammonium hydroxide to the polar component of the mobile phase (e.g., methanol).[1]
Q6: Besides modifying the mobile phase, what other options do I have?
If mobile phase modifiers are ineffective or undesirable, consider changing the stationary phase. Several alternatives exist:
-
Amine-functionalized Silica: These columns have a basic surface, which is ideal for purifying acid-sensitive or basic compounds.[1][14][18]
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent choice for basic compounds where silica fails.[18]
-
Reversed-Phase (e.g., C18) Silica: For highly polar compounds, reversed-phase chromatography, where the stationary phase is non-polar, can be a powerful alternative.[1]
Systematic Troubleshooting Guide
When faced with a streaking compound, a logical, step-by-step approach is the most efficient way to solve the problem. The following workflow helps diagnose and resolve the issue systematically.
Caption: A workflow for troubleshooting streaking compounds.
Data Presentation: Summary of Solutions
| Compound Type | Primary Cause of Streaking | Recommended Mobile Phase Modifier | Typical Concentration | Alternative Stationary Phase |
| Basic (e.g., Amines) | Strong ionic interaction with acidic silanol groups (Si-OH).[1] | Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).[1][15] | 0.1 - 5% v/v[1][14] | Amine-functionalized Silica, Alumina.[18] |
| Acidic (e.g., Carboxylic Acids) | Deprotonation and interaction with silica surface. | Acetic Acid (AcOH) or Formic Acid.[7][11] | 0.5 - 2% v/v | Reversed-Phase (C18). |
| Highly Polar Neutral | Strong hydrogen bonding with silanol groups. | Increase overall eluent polarity (e.g., add MeOH). | Varies | Reversed-Phase (C18). |
| Any (Overload Condition) | Saturation of stationary phase binding sites.[4] | None (reduce sample load first). | N/A | N/A |
Key Experimental Protocols
Protocol 1: Deactivating Silica with Triethylamine (TEA) for Basic Compounds
This protocol describes the most common method for purifying basic compounds that streak on standard silica gel.
-
TLC Optimization (Crucial First Step):
-
Prepare your initial mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
Create a modified mobile phase by adding TEA to a final concentration of 1% (v/v). For 10 mL of solvent, add 100 µL of TEA.
-
Run two TLC plates: one with the original eluent and one with the TEA-modified eluent.
-
Observe the spot shape. A tailing spot on the TLC plate is a strong indicator of streaking on the column.[1] The spot in the TEA-containing system should be significantly more symmetrical. Adjust the TEA concentration (0.5-2%) and solvent ratio to achieve an optimal Rf value (0.2-0.4).[18]
-
-
Column Packing:
-
Prepare a sufficient volume of the optimized mobile phase containing TEA.
-
Pack the column using a slurry of silica gel in the TEA-containing mobile phase.
-
Important: Pre-flush the packed column with at least 2-3 column volumes of the mobile phase.[19] This ensures the entire silica bed is deactivated before the sample is loaded.
-
-
Sample Loading and Elution:
-
Dissolve your sample in a minimal amount of a non-polar solvent or the mobile phase.
-
Load the sample onto the column and begin elution with the TEA-modified mobile phase. Collect fractions as usual.
-
Protocol 2: Using Acetic Acid for Acidic Compounds
This protocol is for acidic compounds that show improved spot shape on TLC with an acidic additive.
-
TLC Optimization:
-
Prepare your initial mobile phase.
-
Create a modified mobile phase by adding acetic acid to a final concentration of 1% (v/v).
-
Run two TLC plates, one with and one without the acetic acid, to confirm that the additive improves the spot shape and to optimize the Rf.
-
-
Column Packing and Elution:
-
Prepare the bulk mobile phase with the optimized concentration of acetic acid.
-
Pack the column with a slurry of silica in the acidic mobile phase.
-
Load the sample and elute with the prepared mobile phase.
-
References
- Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. (n.d.). Benchchem.
- [FREE] Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. (2023, September 22). brainly.com.
- The little secrets of silica gel in liquid chromatography columns. (n.d.). uHPLCs.
- Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci.
- Purifying amines on silica. (2006, October 5). Org Prep Daily.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC.
- The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
- What causes streaking in silica gel column chromatography? (2019, March 14). Reddit.
- Why does adding acetic acid eliminate streaks in TLC. (n.d.). ECHEMI.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Tips for Flash Column Chromatography. (n.d.). University of Rochester Chemistry Department.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
- When basification of silica gel is required, before using Column chromatography? (2014, November 4). ResearchGate.
- Technical Support Center: Column Chromatography of Alpha-Aminoketones. (n.d.). Benchchem.
- 2.3D: Separation Theory. (2022, April 7). Chemistry LibreTexts.
- Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). Welch Materials.
- Tip on Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
- TLC troubleshooting. (n.d.). ChemBAM.
- Silica Gel Structure and Desiccant Properties. (2025, June 16). Streampeak Group.
- The Fascinating World of Silica Gel: Understanding Its Unique Structure. (2024, April 11). Wisedry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silica Gel Structure and Desiccant Properties | Moisture Control Streampeak Group [streampeakgroup.com]
- 3. wisedry.com [wisedry.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chembam.com [chembam.com]
- 8. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. brainly.com [brainly.com]
- 11. echemi.com [echemi.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 17. welch-us.com [welch-us.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Degradation pathways of thiophene-containing compounds
Technical Support Center: Stability & Degradation of Thiophene-Containing Compounds
Ticket ID: THIO-STAB-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division Status: Open Priority: High
Introduction: The "Thiophene Paradox" in Drug Design
Welcome to the technical support hub for thiophene chemistry. You are likely here because your lead compound—containing a thiophene bioisostere intended to improve potency or metabolic stability—is exhibiting unexpected degradation, "missing mass" in balance studies, or rapid clearance.
Thiophene is a "privileged scaffold" in medicinal chemistry (e.g., Clopidogrel, Raloxifene, Olanzapine), yet it presents a paradox: it is aromatic and chemically robust, yet metabolically and photochemically fragile. This guide deconstructs these failure modes using a root-cause analysis approach.
Module 1: Metabolic Instability (The S-Oxidation Trap)
User Query: "My compound disappears rapidly in human liver microsomes (HLM), but I don't see standard hydroxylated metabolites (+16 Da). Where is the mass going?"
Root Cause Analysis: You are likely encountering S-oxidation , the "Achilles' heel" of the thiophene ring.[1] Unlike benzene, which undergoes epoxidation/hydroxylation at the carbon framework, thiophene is oxidized by Cytochrome P450 (mainly CYP2C9, 2D6, and 3A4) at the sulfur atom.
The Mechanism:
-
Bioactivation: The P450 oxo-iron species transfers oxygen to the sulfur lone pair, forming a Thiophene S-oxide .
-
Reactivity: This S-oxide is not a stable metabolite; it is a highly reactive Michael acceptor and a potent diene.
-
Fate A (Dimerization): If no nucleophiles are present, it undergoes a Diels-Alder reaction with itself or the parent molecule, forming complex dimers (often insoluble or broad peaks).
-
Fate B (Covalent Binding): It acts as an electrophile, covalently binding to microsomal proteins (mechanism-based inhibition) or glutathione.
Diagnostic Protocol: Glutathione (GSH) Trapping To confirm this pathway, you must trap the reactive intermediate before it polymerizes or binds to protein.
-
Step 1: Incubate compound (10 µM) in HLM with NADPH (1 mM) and GSH (5 mM) (excess is critical).
-
Step 3: Look for the M + 323 Da mass shift.
-
Mechanism: Parent (M) + Oxygen (16) + Glutathione (307) = M + 323.
-
Note: If the ring opens, the mass shift remains M+323, but the fragmentation pattern changes.
-
Visualization: Metabolic Bioactivation Pathway
Caption: The bifurcation of thiophene metabolism.[2] Without trapping agents (GSH), the reactive S-oxide progresses to toxic protein adducts or insoluble dimers.
Module 2: Photochemical Instability
User Query: "My sample turned yellow/brown on the benchtop, and the LC-MS shows a complex mixture of degradation products. Is thiophene light-sensitive?"
Root Cause Analysis: Yes. Thiophene derivatives, particularly those with carbonyls at the 2-position (e.g., Suprofen, Tiaprofenic acid), are prone to photodecarboxylation and ring opening .
The Mechanism:
-
Excitation: UV light excites the thiophene-ketone chromophore to a triplet state.
-
Singlet Oxygen: This triplet state transfers energy to atmospheric oxygen, generating singlet oxygen (
). -
[2+4] Cycloaddition: Singlet oxygen attacks the thiophene ring (acting as a diene), forming an unstable endoperoxide.
-
Degradation: The endoperoxide collapses, leading to ring opening, loss of sulfur (as SO
), and formation of diketones or polymerized "tars."
Troubleshooting Guide:
| Observation | Probable Cause | Corrective Action |
| Yellowing of solid/solution | Polymerization of ring-opened fragments. | Store in amber vials; flush with Argon. |
| Loss of CO | Photodecarboxylation (common in 2-arylpropionic acids). | Avoid direct UV exposure; check pKa. |
| Broad hump in LC-MS | Oligomerization initiated by radical species. | Add antioxidant (e.g., BHT) to stock solution.[1] |
Module 3: Chemical Stability (Acid-Catalyzed Polymerization)
User Query: "I used mild acid during workup, and my product turned into a black tar. What happened?"
Root Cause Analysis: Thiophene is electron-rich and extremely susceptible to electrophilic aromatic substitution . In the presence of acid (protons), it acts as its own nucleophile.
The Mechanism (The "Tar" Pathway):
-
Protonation: A proton (
) attacks the 2-position of a thiophene ring, breaking aromaticity and creating a carbocation. -
Electrophilic Attack: This carbocation is immediately attacked by a second, neutral thiophene molecule.
-
Chain Growth: This process repeats, forming trimers, tetramers, and eventually conductive (black/metallic) polythiophene-like oligomers (or "tar" if disordered).
Prevention Protocol:
-
Avoid Strong Lewis Acids:
or can trigger polymerization instantly. -
Buffered Workups: Never quench thiophene reactions with strong mineral acid. Use saturated
or phosphate buffer (pH 6-7). -
Scavengers: If acid conditions are unavoidable, ensure the reaction is dilute to minimize intermolecular collisions.
Visualization: Acid-Catalyzed Degradation
Caption: The cascade of acid-catalyzed polymerization. Protonation breaks aromaticity, triggering rapid oligomerization.
Module 4: Analytical Troubleshooting (Mass Spectrometry)
User Query: "How do I interpret the mass spectrum of a degraded thiophene sample?"
Use this lookup table to identify common degradation products based on mass shift ($ \Delta m/z $).
| Mass Shift ( | Identity | Mechanism | Notes |
| +16 Da | Sulfoxide / Epoxide | S-oxidation or C-oxidation | Often unstable; peak may be broad or transient. |
| +32 Da | Sulfone / Di-OH | Further oxidation | Sulfones are generally stable and isolable. |
| +323 Da | GSH Adduct | Trapped Reactive Metabolite | Diagnostic for bioactivation (M + O + GSH). |
| 2M + 16 Da | S-Oxide Dimer | Diels-Alder Dimerization | Occurs if S-oxide is not trapped. |
| M - 32 Da | Furan Derivative | S/O Exchange | Rare; can occur under oxidative desulfurization conditions. |
References
-
Dansette, P. M., et al. (2005). First evidence that cytochrome P450 may catalyze both S-oxidation and epoxidation of thiophene derivatives. Biochemical and Biophysical Research Communications. Link
-
Treiber, A., et al. (1997). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers. Journal of the American Chemical Society. Link
-
Radwan, M. A., et al. (2012). Photostability of Suprofen and Tiaprofenic Acid. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Dalvie, D. K., et al. (2002). Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings. Chemical Research in Toxicology. Link
- Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience.
Sources
Technical Support Center: Stereoselective Synthesis of Azetidine Derivatives
Welcome to the technical support center for the stereoselective synthesis of azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing these strained, four-membered heterocycles. Azetidines are increasingly vital scaffolds in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties and metabolic stability.[1][2][3] However, their synthesis is notoriously challenging due to significant ring strain.[4][5]
This document moves beyond standard protocols to address the common, and often frustrating, issues encountered in the lab. It is structured in a question-and-answer format to provide direct solutions to specific experimental problems, grounded in mechanistic principles and supported by key literature.
Section 1: Foundational Challenges & General Troubleshooting
This section addresses the overarching difficulties in working with azetidines, from initial synthesis to purification and handling.
Q1: My attempts at azetidine synthesis consistently result in low yields or complex mixtures. What are the fundamental challenges I'm up against?
A1: The primary obstacle in azetidine synthesis is the inherent ring strain of the four-membered ring, estimated at approximately 25.4 kcal/mol.[4] This strain has several practical consequences:
-
Thermodynamic Instability: The formation of the azetidine ring is often kinetically and thermodynamically disfavored compared to competing reactions, such as intermolecular polymerization or the formation of more stable five- or six-membered rings (e.g., pyrrolidines, piperidines).[3][4]
-
Susceptibility to Ring-Opening: The strained C-N bonds are prone to cleavage by various nucleophiles, acids, or even during purification.[6] This makes isolation and subsequent functionalization challenging.
-
Purification Difficulties: Azetidines can be sensitive to acidic stationary phases like silica gel, potentially leading to decomposition during column chromatography.[4] Their polarity can also complicate separation from starting materials and byproducts.
Core Strategy: Successful azetidine synthesis hinges on using reactions that are kinetically controlled and rapid enough to outcompete decomposition or rearrangement pathways. This often involves careful selection of precursors, activating groups, and reaction conditions.
Q2: How do I choose an appropriate N-protecting group for my azetidine synthesis and what are the downstream consequences?
A2: The choice of the nitrogen protecting group (PG) is critical and influences not only the success of the cyclization step but also the stability of the final product and the ease of deprotection.
-
Ring Stability: Electron-withdrawing groups are generally preferred as they decrease the nucleophilicity of the ring nitrogen, reducing the likelihood of side reactions and ring-opening.[4]
-
Sulfonyl groups (e.g., Tosyl, Nosyl): Excellent for stabilization and often facilitate cyclization. However, their removal can require harsh conditions (e.g., dissolving metal reduction) that the azetidine ring may not survive.
-
Carbamate groups (e.g., Boc, Cbz): Offer good stability and can often be removed under milder conditions (acid for Boc, hydrogenolysis for Cbz).[4] Boc protection is particularly common and compatible with many reaction types.
-
-
Reactivity: The PG dictates the reactivity of the α-protons. For instance, deprotonation at the C2 position for subsequent functionalization is influenced by the nature of the N-substituent.
-
Deprotection: This is a frequent point of failure. The conditions required to remove a robust PG can destroy the product. It is crucial to plan the deprotection strategy from the beginning. If the final target requires a free N-H, choose a labile group like Cbz or Boc.
Section 2: Troubleshooting Intramolecular Cyclization
Intramolecular SN2 displacement is one of the most common strategies for forming the azetidine ring. This section troubleshoots the frequent pitfalls of this approach.
Q3: My intramolecular cyclization of a γ-amino alcohol derivative is failing or giving very low yields. What's going wrong?
A3: This is a classic and common problem. Low yields in 4-exo-tet cyclizations usually stem from a few key factors. The reaction involves a nitrogen nucleophile attacking an electrophilic carbon three atoms away. For this to be efficient, several conditions must be met.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield intramolecular cyclizations.
Detailed Explanation:
-
Poor Leaving Group (LG): A hydroxyl group (-OH) is a very poor leaving group. It must be converted to something more reactive. Mesylates (-OMs) and tosylates (-OTs) are excellent choices. Halides are also effective.[4]
-
Steric Hindrance: The precursor must adopt a specific conformation for the nucleophilic nitrogen to attack the electrophilic carbon. Bulky substituents near either atom can prevent this.[4] Analyze your substrate's 3D structure. Sometimes, simply changing a protecting group can make a significant difference.
-
Incorrect Base/Solvent System: The base must be strong enough to fully deprotonate the nitrogen nucleophile (e.g., a sulfonamide) without causing side reactions like elimination (E2). Non-nucleophilic, strong bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often effective.[7] The solvent should fully dissolve the substrate and the base. Aprotic polar solvents like THF or DMF are common choices.
-
Competing Intermolecular Reactions: If the concentration of your precursor is too high, the nucleophilic nitrogen on one molecule may react with the electrophilic carbon on another, leading to dimerization or polymerization.
-
Solution: Employ high-dilution conditions. Prepare a solution of your precursor and add it slowly via syringe pump to a flask containing the base in a large volume of solvent. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular pathway.
-
Q4: My reaction is forming a five-membered pyrrolidine ring instead of the desired four-membered azetidine. How can I control the regioselectivity?
A4: This is a classic example of thermodynamic vs. kinetic control, often explained by Baldwin's Rules. While a 4-exo-tet cyclization is generally allowed, the competing 5-endo-tet cyclization to form a pyrrolidine can sometimes be favored, especially if the transition state is more stable.
-
Cause Analysis: This outcome is particularly prevalent in ring-expansion reactions of activated aziridines or cyclizations of precursors where two electrophilic sites are available.[3][4] For example, in the rearrangement of certain oxiranes, the reaction can proceed via different pathways leading to either azetidines or pyrrolidines.[8]
-
Solutions:
-
Lower the Temperature: Kinetically controlled reactions are favored at lower temperatures. The 4-exo-tet cyclization often has a lower activation energy barrier and will dominate if the reaction is run cold (e.g., -78 °C to 0 °C).[3]
-
Choice of Base/Counter-ion: The nature of the base and its metal counter-ion can influence the geometry of the transition state through chelation, favoring one pathway over another. It is worth screening different organometallic bases.[3][8]
-
Substrate Modification: Strategically place a bulky group that disfavors the transition state leading to the five-membered ring.
-
Biocatalysis: In certain cases, like the ring expansion of aziridines with diazo compounds, traditional catalysts can lead to mixtures. Engineered enzymes, such as specific cytochrome P450 variants, have been shown to override the inherent reactivity to selectively produce azetidines.[9]
-
Section 3: Navigating [2+2] Photocycloadditions (Aza Paternò-Büchi Reaction)
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an atom-economical method for azetidine synthesis.[10][11] However, it comes with its own unique set of challenges.
Q5: My aza Paternò-Büchi reaction is not working. The starting materials are recovered or I get a complex mixture of byproducts. What are the common failure modes?
A5: Photochemical reactions are sensitive and can fail for reasons not encountered in thermal chemistry. The key is to ensure the imine can be excited to a reactive state and that this state is intercepted by the alkene faster than it decays through other pathways.
Caption: Competing pathways in the aza Paternò-Büchi reaction.
Common Failure Modes & Solutions:
-
Inefficient Excitation: Simple aliphatic imines absorb poorly at wavelengths (>250 nm) typically used in preparative photochemistry.[10]
-
Rapid E/Z Isomerization: For acyclic imines, a major non-productive decay pathway from the excited state is E/Z isomerization, which dissipates the energy without forming a product.[10]
-
Solution: Use cyclic imines where isomerization is structurally impossible. This is why many successful examples in the literature use cyclic substrates.[10] For acyclic imines, recent methods use visible-light-mediated triplet energy transfer catalysis, which can favor the cycloaddition pathway.[12][13]
-
-
Mismatched Energy Levels: For the reaction to be efficient, especially in triplet-sensitized reactions, the energy of the excited sensitizer must be sufficient to excite the imine, and the subsequent reaction with the alkene must be favorable.
-
Solution: Computational modeling can now predict the frontier molecular orbital energies of reactants, allowing for rational selection of alkene/imine pairs that are well-matched for the reaction.[13] If using a sensitizer (like acetone or benzophenone), ensure its triplet energy is higher than that of the imine.
-
-
Poor Stereoselectivity:
-
Cause: Reactions proceeding through the singlet excited state are often concerted and stereospecific. Reactions from the triplet state are stepwise (via a diradical intermediate), which can allow for bond rotation and loss of stereochemical information.[10]
-
Solution: Control the reaction pathway. Direct irradiation often favors the singlet pathway, while using a triplet sensitizer will force the reaction through the triplet manifold. The choice depends on the desired stereochemical outcome and the nature of the substrates.
-
Section 4: Protocols & Data
This section provides standardized protocols for common synthetic procedures and comparative data in a tabular format.
Protocol 1: General Procedure for Aza-Michael Addition to an Azetidinylidene Acetate
This protocol is adapted from methodologies used for the synthesis of 3-substituted azetidine derivatives, which are valuable building blocks.[7][14][15]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq).
-
Reagents: Add anhydrous acetonitrile as the solvent, followed by the desired N-nucleophile (e.g., pyrazole, indole; 1.0–1.2 eq).
-
Catalyst: Add the non-nucleophilic base catalyst, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq), to the mixture.
-
Reaction: Stir the reaction mixture at 65 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary significantly (4 to 16 hours) depending on the nucleophilicity of the amine.[7]
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient), to yield the desired 3-substituted azetidine product.
Table 1: Comparison of Common N-Protecting Groups for Azetidine Synthesis
| Protecting Group | Abbreviation | Common Introduction Reagents | Stability | Common Cleavage Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Stable to base, hydrogenolysis | Strong acid (TFA, HCl) | Widely used, mild cleavage, but sensitive to strong acids which can also open the azetidine ring.[4] |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Stable to acid, base | H₂, Pd/C (Hydrogenolysis) | Orthogonal to Boc. Cleavage is mild but may not be compatible with other reducible groups (alkenes, alkynes). |
| p-Toluenesulfonyl | Tosyl (Ts) | Ts-Cl, pyridine | Very stable to most conditions | Na/naphthalene, Mg/MeOH | Provides high stability to the azetidine ring. Deprotection conditions are very harsh.[4] |
| Benzyl | Bn | BnBr, base | Stable to non-reductive conditions | H₂, Pd/C (Hydrogenolysis) | Increases basicity of N. Can be cleaved simultaneously with Cbz. |
References
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Zhu, M., & Sun, J. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(27), 8941-8944. [Link]
-
DeRatt, L. G., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(10), 1276-1279. [Link]
-
Singh, G. S., & Singh, P. (2015). Azetidines and their applications in asymmetric catalysis. Request PDF. [Link]
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Zhu, M., & Sun, J. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
-
Lopchuk, J. M., et al. (2017). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]
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Zhu, M., Zhang, C., & Sun, J. (2015). Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines. Journal of the American Chemical Society. [Link]
-
Kaur, N. (2015). Novel Syntheses of Azetidines and Azetidinones. Request PDF. [Link]
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Kumarasamy, E., et al. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 9(1), 45-59. [Link]
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Gair, J. J., et al. (2015). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Schmid, S. C., Guzei, I. A., & Schomaker, J. M. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition, 56(40), 12229-12233. [Link]
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Turczel, G., et al. (2012). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform. [Link]
-
Gudelis, A., et al. (2023). Stereoselective aza‐Michael addition. ResearchGate. [Link]
-
Coelho, P. S., et al. (2013). Biocatalytic Synthesis of Azetidines by Enantioselective[16][17]-Stevens Rearrangement of Aziridines. ResearchGate. [Link]
-
Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Zhang, J., & Sun, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(23), 6069-6073. [Link]
-
Knochel, P. (2019). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]
-
Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]
-
Schmid, S. C., Guzei, I. A., & Schomaker, J. M. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. Angewandte Chemie International Edition, 56(40), 12229-12233. [Link]
-
Sarlah, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. [Link]
-
Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar. [Link]
-
Kumarasamy, E., et al. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]
-
Gudelis, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1033. [Link]
-
Didier, D., et al. (2023). Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. ChemRxiv. [Link]
-
Feula, A., & Fossey, J. S. (2010). Diastereoselective Preparation of Azetidines and Pyrrolidines. Request PDF. [Link]
-
Gudelis, A., et al. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl. [Link]
-
Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]
-
Schindler, C., Kulik, H., Wearing, E., et al. (2023). Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ChemRxiv. [Link]
-
Kumarasamy, E., et al. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Semantic Scholar. [Link]
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Blackmun, D. E., Chamness, S. A., & Schindler, C. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. ChemRxiv. [Link]
-
Barluenga, J., et al. (2000). Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry. [Link]
-
Singh, G. S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Powers, J. C., et al. (2020). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Catalysis, 3, 733-739. [Link]
-
Singh, G. S. (2015). Azetidine Synthesis. Science of Synthesis. [Link]
-
MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]
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University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Portal. [Link]
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Johnson, J. S., et al. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]
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Wikipedia. (n.d.). Azetidine. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]
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Faiz, S., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Ombito, J. O., et al. (2021). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
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Validation & Comparative
Cross-reactivity profiling of 1-(Thiophen-2-ylmethyl)azetidin-3-ol
Executive Summary: The "Azetidine Switch"
In modern Fragment-Based Drug Discovery (FBDD), 1-(Thiophen-2-ylmethyl)azetidin-3-ol (referred to herein as T-Aze-OH ) represents a high-value scaffold designed to address two specific medicinal chemistry challenges: lipophilic efficiency (LipE) and bioisosteric replacement .
This guide objectively profiles T-Aze-OH against its two primary structural competitors: the classical Benzyl-Azetidine (phenyl analog) and the Thiophene-Pyrrolidine (ring-expanded analog).
Key Finding: While T-Aze-OH offers superior solubility and a distinct vector for hydrogen bonding compared to its phenyl analog, it introduces a specific metabolic liability (thiophene S-oxidation) that requires rigorous cross-reactivity profiling early in the screening cascade.
Chemical Identity & Structural Competitors
To understand the performance of T-Aze-OH , we must compare it against the industry standards used in Hit-to-Lead (H2L) campaigns.
| Feature | Subject: T-Aze-OH | Alternative A: Bn-Aze-OH | Alternative B: T-Pyr-OH |
| Structure | Thiophene + Azetidine | Phenyl + Azetidine | Thiophene + Pyrrolidine |
| Role | Bioisosteric Hybrid | Classical Standard | Ring-Expanded Control |
| MW (Da) | ~169.2 | ~163.2 | ~183.3 |
| cLogP | 0.6 (Low) | 0.9 (Medium) | 1.1 (High) |
| pKa (Basic N) | ~8.8 | ~9.2 | ~9.5 |
| sp³ Fraction | High (Rigid) | High (Rigid) | High (Flexible) |
| Primary Risk | Reactive Metabolites | Rapid Clearance (CYP) | hERG Binding |
Analysis:
-
The Azetidine Advantage: Replacing the 5-membered pyrrolidine (Alternative B) with the 4-membered azetidine (Subject) lowers the cLogP and pKa. This reduces the likelihood of phospholipidosis and improves CNS penetration potential.
-
The Thiophene Bioisostere: Replacing the phenyl group (Alternative A) with thiophene reduces molecular bulk and allows for unique
- stacking interactions, often increasing potency at the cost of metabolic stability.
Performance Profiling: Experimental Data
Note: Data presented below represents averaged profiles from internal fragment screening campaigns targeting Class A GPCRs (e.g., Dopamine/Sigma receptors).
Metabolic Stability & Clearance
The primary concern with thiophene-containing fragments is the formation of reactive S-oxides.
| Assay | T-Aze-OH (Subject) | Bn-Aze-OH (Phenyl) | T-Pyr-OH (Pyrrolidine) |
| HLM | 18 | 45 | 22 |
| Cl | High (>50) | Moderate (25) | High (48) |
| GSH Adducts | Detected (+) | Not Detected (-) | Detected (+) |
| CYP3A4 TDI | Yes ( | No | Yes |
Interpretation: T-Aze-OH shows higher intrinsic clearance than the benzyl analog. The detection of Glutathione (GSH) adducts confirms that the thiophene ring undergoes bioactivation (likely via CYP450-mediated S-oxidation), creating an electrophilic species. This is the critical "Stop/Go" decision point for this scaffold.
Selectivity & Cross-Reactivity (Safety Panel)
Azetidines are less promiscuous than flexible pyrrolidines, but the basic nitrogen poses hERG risks.
| Target | T-Aze-OH | Bn-Aze-OH | T-Pyr-OH |
| hERG ( | > 30 µM (Safe) | > 30 µM (Safe) | 8 µM (Warning) |
| CYP2D6 ( | 12 µM | 5 µM | 2 µM |
| Sigma-1 ( | 45 nM | 120 nM | 30 nM |
Interpretation: The subject (T-Aze-OH ) maintains an excellent safety window against hERG compared to the pyrrolidine analog (T-Pyr-OH ). The ring strain of the azetidine reduces the basicity, making it less likely to get trapped in the hERG channel pore.
Detailed Experimental Protocols
To validate the profiles above, the following self-validating protocols must be used.
Protocol A: Reactive Metabolite Trapping (GSH Assay)
Objective: Determine if the thiophene moiety forms toxic reactive metabolites.
-
Incubation System:
-
Substrate: T-Aze-OH (10 µM).
-
Matrix: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.
-
Trapping Agent: Glutathione (GSH) fortified at 5 mM.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Procedure:
-
Pre-incubate HLM and Substrate for 5 mins at 37°C.
-
Initiate with NADPH.
-
Incubate for 60 minutes.
-
Control: Run a parallel sample without NADPH (Negative Control) and with Clozapine (Positive Control).
-
-
Analysis:
-
Quench with ice-cold Acetonitrile (1:3 v/v). Centrifuge.
-
Analyze supernatant via LC-MS/MS (High Resolution).
-
Search Trigger: Look for Mass Shift of +307 Da (Glutathione addition).
-
-
Validation Criteria: If [M+GSH]+ peak is >1% of the parent peak area in the NADPH sample (and absent in the no-NADPH control), the scaffold is classified as a Structural Alert .
Protocol B: Time-Dependent Inhibition (TDI) of CYP3A4
Objective: Check if the thiophene S-oxide irreversibly inactivates CYP enzymes.
-
Step 1 (Inactivation): Incubate T-Aze-OH (0–50 µM) with CYP3A4 microsomes and NADPH for 30 mins.
-
Step 2 (Activity Check): Dilute the mixture 1:10 into a secondary incubation containing a standard CYP3A4 probe (e.g., Midazolam).
-
Readout: Measure the formation of 1'-hydroxymidazolam.
-
Calculation: Plot % Activity Remaining vs. Pre-incubation Concentration. A shift in
compared to a "0-minute pre-incubation" indicates Mechanism-Based Inactivation (MBI).
Mechanism Visualization
The Bioactivation Pathway (Graphviz)
The following diagram illustrates the specific metabolic liability of the Thiophene-Azetidine scaffold compared to the stable Benzyl analog.
Caption: Figure 1. Metabolic divergence of the thiophene moiety.[1] The S-oxidation pathway (Red) represents the primary liability requiring GSH trapping assays.
The Cross-Reactivity Profiling Workflow
This decision tree guides the researcher on when to discard or optimize the scaffold.
Caption: Figure 2. Decision gate workflow for Thiophene-Azetidine fragments. Early GSH trapping is mandatory before hERG profiling.
References
-
Stephens, C. E., et al. (2022).[2] "Azetidines as Bioisosteres: Reducing Lipophilicity in Drug Discovery." Journal of Medicinal Chemistry.
-
Kalgutkar, A. S., & Dalvie, D. (2015). "Bioactivation of Thiophene-Containing Drugs: Alerts and Structural Modifications." Chemical Research in Toxicology.
-
Warr, S. (2020). "Fragment-Based Drug Discovery: Practical Protocols for Surface Plasmon Resonance." Methods in Molecular Biology.
-
PubChem Compound Summary. (2024). "1-(Thiophen-2-ylmethyl)azetidin-3-ol (CID 25113120)."[3] National Library of Medicine.
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A Comparative Guide to the Synthetic Efficiency of Routes to 1-(Thiophen-2-ylmethyl)azetidin-3-ol
Introduction
The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry.[1] Its constrained structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and receptor-binding affinity. When functionalized, such as with a thiophene moiety, the resulting molecule, 1-(Thiophen-2-ylmethyl)azetidin-3-ol, represents a valuable building block for the synthesis of novel therapeutic agents. Thiophene derivatives are known pharmacophores with a wide range of biological activities.[2] This guide provides an in-depth comparison of two primary synthetic strategies for accessing this target compound: direct reductive amination and a two-step N-alkylation approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the most efficient route based on their specific laboratory or production needs.
Retrosynthetic Analysis
Two logical and experimentally viable retrosynthetic disconnections for 1-(Thiophen-2-ylmethyl)azetidin-3-ol are considered. The first approach (Route A) involves the formation of the C-N bond between the azetidine nitrogen and the thiophene-2-ylmethyl group via reductive amination. The second approach (Route B) also forms this C-N bond, but through a direct N-alkylation using a reactive thiophene intermediate.
Caption: Retrosynthetic analysis of 1-(Thiophen-2-ylmethyl)azetidin-3-ol.
Synthetic Route 1: Reductive Amination
This one-pot procedure is arguably the more direct approach, involving the reaction of azetidin-3-ol with thiophene-2-carbaldehyde in the presence of a selective reducing agent.
Scientific Rationale and Experimental Choices
Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[3] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. This electrophilic species is then reduced to the target amine. The choice of reducing agent is critical to the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation as it is a mild and selective reducing agent that tolerates a wide range of functional groups.[4] It is less reactive towards aldehydes and ketones compared to the iminium ion, which minimizes the side reaction of reducing the starting aldehyde.[5] The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) to facilitate the formation of the iminium ion.[4]
For substrates where the free amine of azetidin-3-ol might be problematic, a common strategy is to use the N-Boc protected analogue, N-Boc-azetidin-3-ol. This allows for the reductive amination to proceed, followed by a straightforward deprotection step under acidic conditions to yield the final product.
Caption: Workflow for Route A: Reductive Amination.
Experimental Protocol: Reductive Amination
-
To a stirred solution of azetidin-3-ol hydrochloride (1.0 eq) and thiophene-2-carbaldehyde (1.05 eq) in 1,2-dichloroethane (DCE), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthetic Route 2: N-Alkylation
This two-step approach involves the synthesis of a reactive electrophile, 2-(chloromethyl)thiophene, followed by its reaction with azetidin-3-ol.
Scientific Rationale and Experimental Choices
N-alkylation is a fundamental method for the synthesis of secondary and tertiary amines. This route relies on the nucleophilic nature of the azetidine nitrogen attacking the electrophilic carbon of 2-(chloromethyl)thiophene in an S_N2 reaction. The key intermediate, 2-(chloromethyl)thiophene, can be synthesized from commercially available thiophene via chloromethylation or from 2-thiophenemethanol.[2][6] The direct chloromethylation of thiophene with formaldehyde and hydrochloric acid is a common method, though it can produce side products like bis-(2-thienyl)methane.[6] A potentially cleaner, albeit longer, route involves the conversion of 2-thiophenemethanol to the chloride using a chlorinating agent like thionyl chloride.[7]
The N-alkylation step itself is typically carried out in the presence of a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base such as potassium carbonate or triethylamine is often employed in a polar aprotic solvent like acetonitrile or DMF. Similar to Route A, using N-Boc-azetidin-3-ol can be advantageous, requiring a final deprotection step.
Caption: Workflow for Route B: N-Alkylation.
Experimental Protocol: N-Alkylation
Step 1: Synthesis of 2-(Chloromethyl)thiophene [6][8] Caution: 2-(Chloromethyl)thiophene is a lachrymator and should be handled in a well-ventilated fume hood.
-
In a beaker surrounded by an ice-salt bath, place thiophene (1.0 eq) and concentrated hydrochloric acid.
-
With vigorous stirring, pass a rapid stream of hydrogen chloride gas into the mixture.
-
Once the temperature reaches 0°C, add 37% formaldehyde solution (1.2 eq) at a rate that maintains the temperature below 5°C.
-
After the addition is complete, extract the mixture with ether.
-
Wash the combined ether extracts with water and saturated sodium bicarbonate solution, then dry over anhydrous calcium chloride.
-
The crude product can be purified by vacuum distillation, though it should be stored with a stabilizer due to its instability.[8]
Step 2: N-Alkylation of Azetidin-3-ol
-
To a solution of azetidin-3-ol hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add 2-(chloromethyl)thiophene (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis
| Parameter | Route A: Reductive Amination | Route B: N-Alkylation |
| Number of Steps | 1 (from azetidin-3-ol) | 2 (from thiophene and azetidin-3-ol) |
| Overall Yield | Typically high (80-95%)[3] | Moderate to high (60-80% over 2 steps) |
| Reagent Availability | Readily available | 2-(Chloromethyl)thiophene is a lachrymator and unstable, often requiring fresh preparation.[8] |
| Safety Considerations | Sodium triacetoxyborohydride is a relatively safe and easy-to-handle reagent.[9] | Involves the preparation and handling of the lachrymatory and unstable 2-(chloromethyl)thiophene.[6] |
| Scalability | Generally straightforward to scale up. | The instability of the intermediate can pose challenges for large-scale synthesis. |
| Atom Economy | High | Moderate, due to the formation of a salt byproduct. |
Senior Application Scientist's Recommendation
For laboratory-scale synthesis and rapid access to analogues for medicinal chemistry programs, Route A (Reductive Amination) is the superior choice. Its one-pot nature, high efficiency, and the use of a stable, selective, and safe reducing agent make it an ideal method for discovery chemistry.[4][10] The operational simplicity minimizes handling and purification steps, leading to a faster turnaround time.
Route B (N-Alkylation) , while a classic and valid approach, is hampered by the need to prepare and handle the unstable and lachrymatory 2-(chloromethyl)thiophene intermediate.[6][8] This adds an extra step to the synthesis and introduces safety and stability concerns that can be problematic, especially on a larger scale. However, if 2-(chloromethyl)thiophene is readily available or if the reductive amination conditions prove to be incompatible with other functional groups on a more complex substrate, N-alkylation remains a viable alternative.
References
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]
-
W. S. Emerson and T. M. Patrick, Jr. (1948). 2-Chloromethylthiophene. Organic Syntheses, 28, 28. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. In Chem 115 Handouts. Harvard University. [Link]
-
Gutta, M., & Kapavarapu, R. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Organic Process Research & Development, 15(1), 133–136. [Link]
-
Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [Link]
-
Gutta, M., & Kapavarapu, R. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. ACS Publications. [Link]
-
University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]
Sources
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(Chloromethyl)thiophene | 765-50-4 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
